(6-Bromoquinolin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-bromoquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOWICUULHQXAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717764 | |
| Record name | (6-Bromoquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345445-92-2 | |
| Record name | (6-Bromoquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (6-Bromoquinolin-3-yl)methanol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (6-Bromoquinolin-3-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical and physical properties, explore a robust synthetic pathway, detail its spectroscopic signature, and discuss its reactivity and potential applications, particularly within the realm of drug discovery. This document is intended for researchers, synthetic chemists, and professionals in drug development who require a deep, practical understanding of this versatile quinoline derivative.
Core Physicochemical Properties
This compound is a solid organic compound featuring a quinoline core, a heterocyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The molecule is further functionalized with a bromine atom at the 6-position and a hydroxymethyl group at the 3-position. These functional groups are pivotal to its chemical reactivity and utility as a synthetic intermediate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| CAS Number | 1345445-92-2 | [1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Storage | Sealed in a dry environment at room temperature. | [1] |
| SMILES Code | OCC1=CC2=CC(Br)=CC=C2N=C1 | [1] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the reduction of its corresponding aldehyde, 6-bromoquinoline-3-carbaldehyde. This transformation is a standard and high-yielding reaction in organic synthesis, often employing a mild reducing agent to selectively reduce the aldehyde without affecting the quinoline ring or the carbon-bromine bond.
The choice of sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a common and experimentally sound approach. NaBH₄ is a selective and gentle reducing agent, making it ideal for this conversion. The protic solvent serves as a proton source to quench the intermediate alkoxide, yielding the final alcohol product.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of a related pyridinyl methanol derivative and represents a standard method for this type of reduction.[2]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromoquinoline-3-carbaldehyde (1.0 eq) in methanol.
-
Reduction : Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise, ensuring the temperature remains below 20°C.
-
Reaction Monitoring : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up : Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction : Remove the methanol under reduced pressure. Extract the resulting aqueous solution with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, its structure can be confidently confirmed using a combination of standard spectroscopic techniques. The expected data, based on analogous structures like 6-bromoquinoline, are presented below.[3][4]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the methylene protons of the hydroxymethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the bromine substituent.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.9 | s | H2 |
| ~8.1 | s | H4 |
| ~8.0 | d | H5 |
| ~7.8 | dd | H7 |
| ~7.7 | d | H8 |
| ~4.9 | s | -CH₂OH |
| ~2.0 | br s | -OH |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C2 |
| ~148 | C8a |
| ~136 | C4 |
| ~135 | C7 |
| ~130 | C5 |
| ~129 | C4a |
| ~122 | C6 |
| ~122 | C8 |
| ~120 | C3 |
| ~63 | -CH₂OH |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion peak and any bromine-containing fragments.
Table 3: Expected Mass Spectrometry Data
| Ionization Mode | Mass-to-Charge (m/z) | Assignment |
| ESI+ | 237.9 / 239.9 | [M+H]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the O-H and C-O bonds of the alcohol, as well as vibrations from the aromatic quinoline ring.
Table 4: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 1600-1450 | Medium-Strong | C=C and C=N stretch (aromatic ring) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Reactivity and Chemical Applications
This compound is a trifunctional molecule, with each functional group offering distinct avenues for further chemical modification. This versatility makes it a valuable intermediate in the synthesis of more complex molecules.
Caption: Reactive sites of this compound.
-
The Hydroxymethyl Group : The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing access to other important functional groups. It can also undergo esterification or etherification to introduce a wide variety of substituents.
-
The Bromo Substituent : The bromine atom at the 6-position is a key handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures. Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination are all viable transformations.
-
The Quinoline Nitrogen : The nitrogen atom in the quinoline ring is basic and can be protonated or alkylated. It can also be oxidized to the corresponding N-oxide, which can alter the electronic properties of the ring system and provide further opportunities for functionalization.
The quinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The presence of the bromo and hydroxymethyl groups on this compound allows for its use as a starting material in the synthesis of novel quinoline-based compounds with potential therapeutic activities, such as kinase inhibitors, antimalarials, and anticancer agents.[5][6]
Safety and Handling
While a specific safety data sheet for this compound is not widely available, the hazard profile can be inferred from related compounds like 6-bromoquinoline.[1][7][8]
GHS Hazard Statements (Predicted):
-
H302 : Harmful if swallowed.[1]
-
H315 : Causes skin irritation.[1]
-
H319 : Causes serious eye irritation.[1]
-
H335 : May cause respiratory irritation.[1]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Personal Protective Equipment : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[9]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]
Storage and Disposal:
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[8]
References
-
PubChem. 6-Bromo-3-pyridinemethanol | C6H6BrNO | CID 6421249. [Link]
-
ResearchGate. Supplementary Materials (Spectral Data and NMR Spectra of Compounds). [Link]
-
American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
PubChem. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385. [Link]
-
PubChem. 6-Bromo-3-hydroxyisoquinoline | C9H6BrNO | CID 46739149. [Link]
-
Fisher Scientific. 6-Bromoquinoline - SAFETY DATA SHEET. [Link]
- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
Sources
- 1. 1345445-92-2|this compound|BLD Pharm [bldpharm.com]
- 2. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]
- 3. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
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- 9. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to (6-Bromoquinolin-3-yl)methanol (CAS Number: 1345445-92-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] This inherent bioactivity makes quinoline-based compounds a focal point in the design and synthesis of novel therapeutic agents. (6-Bromoquinolin-3-yl)methanol, with its defined substitution pattern, emerges as a key building block in this endeavor. The presence of a bromine atom at the 6-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the methanol group at the 3-position provides a reactive site for esterification, etherification, or conversion to other functional groups. This strategic placement of functional groups makes this compound a valuable intermediate for the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[2]
Physicochemical and Spectroscopic Profile
While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted/Calculated Value | Notes |
| CAS Number | 1345445-92-2 | |
| Molecular Formula | C₁₀H₈BrNO | |
| Molecular Weight | 238.08 g/mol | |
| Appearance | Likely a white to off-white or pale yellow solid | Based on similar bromo-quinoline and bromo-pyridine methanols.[3] |
| Melting Point | Not available. Expected to be a solid at room temperature. | For comparison, (6-Bromo-pyridin-2-yl)methanol has a melting point of 34-39 °C. |
| Boiling Point | Not available. | High boiling point expected due to the aromatic system and hydrogen bonding capability. |
| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. | Limited solubility in water is expected. |
Spectroscopic Characterization: A Predictive Overview
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below is a summary of the expected data.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the quinoline ring, along with a characteristic signal for the benzylic protons of the methanol group.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
| ~8.9-9.1 | s | H-2 |
| ~8.1-8.3 | s | H-4 |
| ~7.8-8.0 | d | H-5 |
| ~7.6-7.8 | dd | H-7 |
| ~7.5-7.7 | d | H-8 |
| ~4.8-5.0 | s | -CH₂OH |
| ~3.5-4.5 | br s | -OH |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~150-152 | C-2 |
| ~147-149 | C-8a |
| ~135-137 | C-4 |
| ~133-135 | C-7 |
| ~130-132 | C-5 |
| ~128-130 | C-4a |
| ~122-124 | C-3 |
| ~120-122 | C-6 |
| ~62-64 | -CH₂OH |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would confirm the molecular weight and elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
| Ionization Mode | Mass-to-Charge (m/z) | Assignment |
| ESI+ | [M+H]⁺: 237.9862 / 239.9841 | Protonated molecule |
Proposed Synthesis Pathway and Experimental Protocol
A robust and logical synthetic route to this compound involves a two-step process starting from the corresponding aldehyde, 6-bromoquinoline-3-carbaldehyde. This precursor is commercially available, simplifying the initial stages of synthesis.
Caption: Proposed synthesis of this compound via reduction of the corresponding aldehyde.
Step-by-Step Experimental Protocol: Reduction of 6-Bromoquinoline-3-carbaldehyde
This protocol describes the reduction of the aldehyde functionality to a primary alcohol using sodium borohydride, a mild and selective reducing agent.
Materials:
-
6-Bromoquinoline-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromoquinoline-3-carbaldehyde (1.0 equivalent) in anhydrous methanol (approximately 10-15 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is fully dissolved.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. To the stirred solution, add sodium borohydride (1.1 to 1.5 equivalents) portion-wise over 10-15 minutes. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: To the remaining aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to afford the pure product.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound make it a highly attractive building block for the synthesis of targeted therapeutics, particularly kinase inhibitors.
Caption: Synthetic utility of this compound in the generation of complex bioactive molecules.
Role as a Scaffold for Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[2] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The quinoline scaffold can serve as a "hinge-binder," forming hydrogen bonds with the kinase's hinge region.
The 6-bromo position on this compound is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide variety of substituents, enabling the exploration of the chemical space around the quinoline core to optimize binding affinity and selectivity for the target kinase.
The 3-methanol group can be further functionalized. For instance, it can be converted to an amine, which can then be used to introduce side chains that interact with other regions of the kinase or improve the pharmacokinetic properties of the molecule.
Safety, Handling, and Storage
As a bromo-substituted heterocyclic compound, this compound should be handled with appropriate safety precautions.
Hazard Identification:
Based on data for similar compounds, this compound is likely to be:
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves.
-
Eye Protection: Use chemical safety goggles.
-
Skin and Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood. If handling as a fine powder outside of a fume hood, a particulate respirator may be necessary.
Handling Procedures:
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Protect from light and moisture.[5]
Conclusion
This compound is a strategically important building block for the synthesis of complex organic molecules with potential therapeutic applications. Its quinoline core, coupled with the versatile reactivity of the bromo and methanol substituents, makes it a valuable tool for medicinal chemists, particularly in the development of kinase inhibitors. While detailed experimental data for this specific compound is not extensively documented, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. Adherence to appropriate safety protocols is essential when handling this compound.
References
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PubChem. (6-Bromo-3-pyridinemethanol). National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (US20190015445A1) Injection containing chlorine dioxide and method for making same.
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Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Retrieved from [Link]
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New Jersey Department of Health. (Quinoline - Hazardous Substance Fact Sheet). Retrieved from [Link]
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Penta chemicals. (Quinoline - SAFETY DATA SHEET). Retrieved from [Link]
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PMC - PubMed Central. (Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity). Retrieved from [Link]
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing. Retrieved from [Link]
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ResearchGate. (Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV 1). Retrieved from [Link]
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The Royal Society of Chemistry. (Supporting Information). Retrieved from [Link]
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Chemos GmbH&Co.KG. (Safety Data Sheet: quinoline). Retrieved from [Link]
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Techno PharmChem. (QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET). Retrieved from [Link]
- Google Patents. (CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid).
-
Scribd. (Synthesis of 6-Bromoquinoline). Retrieved from [Link]
-
PubChem. (6-Bromo-3-hydroxyisoquinoline). National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications). Retrieved from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (The synthesis of novel kinase inhibitors using click chemistry). Retrieved from [Link]
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(6-Bromoquinolin-3-yl)methanol structure elucidation
An In-depth Technical Guide to the Structure Elucidation of (6-Bromoquinolin-3-yl)methanol
Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives are integral to the development of treatments for a wide array of diseases, including cancer and malaria.[3][4] this compound is a key heterocyclic building block, and the precise, unambiguous confirmation of its molecular structure is a critical prerequisite for its application in drug discovery and materials science.[5]
This technical guide, designed for researchers and drug development professionals, provides a comprehensive, multi-faceted strategy for the structural elucidation of this compound. It moves beyond a simple recitation of data, delving into the causality behind analytical choices and outlining self-validating protocols to ensure scientific rigor. While a complete, publicly available dataset for this specific molecule is limited, this guide establishes a robust framework by integrating established principles of spectroscopic analysis with data from structurally analogous compounds.[6][7]
The initial step in any structural elucidation workflow is to establish the fundamental physicochemical properties of the target compound. This data provides the foundational parameters for subsequent analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [8] |
| Molecular Weight | 238.08 g/mol | [8] |
| Appearance | White to light yellow/orange solid | [9][10] |
| Storage | Sealed in a dry environment at room temperature | [8] |
The Analytical Workflow: An Integrated Approach
The definitive elucidation of a molecular structure is not achieved by a single technique but by the synergistic application of multiple analytical methods.[6] Each method provides a unique piece of the structural puzzle, and their combined data allows for the unequivocal confirmation of the compound's identity and purity. The logical flow of this process is crucial for an efficient and accurate outcome.
Caption: Integrated workflow for the structure elucidation of this compound.
Synthesis and Purification Overview
This compound is typically synthesized via the reduction of a suitable precursor, such as 6-bromoquinoline-3-carbaldehyde or a corresponding carboxylic acid ester. A common and effective method involves the use of sodium borohydride in a protic solvent like methanol.[9]
Synthetic Rationale: The choice of sodium borohydride (NaBH₄) is strategic; it is a mild reducing agent with high selectivity for aldehydes and ketones over other functional groups that might be present, minimizing side reactions. Methanol serves as both a solvent and a proton source for the workup.[9] Following the reaction, purification via column chromatography is essential to remove unreacted starting materials, by-products, and residual reagents, ensuring the sample's purity for spectroscopic analysis.
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Mass spectrometry (MS) is a cornerstone technique that provides the molecular weight of the analyte, offering the first definitive confirmation of a successful synthesis.[11] For halogenated compounds, it offers an additional layer of validation through the analysis of isotopic patterns.
Causality of Technique: High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass analysis as it provides the accurate mass of the molecular ion, allowing for the determination of the elemental formula with high confidence.[12] The presence of a bromine atom, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), creates a highly characteristic M and M+2 isotopic pattern in the mass spectrum, serving as a definitive marker for the compound.[13]
Predicted Mass Spectrometry Data
| Parameter | Expected Observation | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI+) | Suitable for polar, nitrogen-containing heterocyclic compounds.[14] |
| [M+H]⁺ (Accurate Mass) | 237.9862 / 239.9841 | Calculated for C₁₀H₉⁷⁹BrNO⁺ and C₁₀H₉⁸¹BrNO⁺. |
| Isotopic Pattern | Two peaks of ~1:1 intensity separated by ~2 m/z units | Characteristic signature of a monobrominated compound. |
| Key Fragments | Loss of H₂O (-18), Loss of CH₂OH (-31) | Expected fragmentation pathways for a primary alcohol. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.[14] Dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer capable of high resolution (>10,000).[13]
-
Ionization: Introduce the sample via Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass. Analyze the isotopic distribution to confirm the presence of one bromine atom.
Infrared Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]
Causality of Technique: For this compound, IR spectroscopy is invaluable for confirming the presence of the critical hydroxyl (-OH) group from the methanol moiety and verifying the integrity of the quinoline aromatic system. The absence of a strong carbonyl (C=O) peak (around 1700 cm⁻¹) confirms the complete reduction of the starting aldehyde or ester.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Expected Intensity | Assignment |
|---|---|---|
| ~3300-3400 | Strong, Broad | O-H stretching vibration (intermolecular hydrogen bonding).[16] |
| ~3050-3100 | Medium-Weak | Aromatic C-H stretching. |
| ~2850-2960 | Medium-Weak | Aliphatic C-H stretching (from -CH₂- group). |
| ~1590, 1560, 1480 | Medium-Strong | C=C and C=N ring stretching vibrations of the quinoline core.[17] |
| ~1030-1050 | Strong | C-O stretching vibration of the primary alcohol.[16] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the ATR crystal. No further preparation is needed.[14]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Collection: Acquire a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Acquisition: Lower the ATR anvil to ensure firm contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-600 cm⁻¹.[15] Co-add 16-32 scans to achieve a high signal-to-noise ratio.[7]
Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[18] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete structural map can be assembled.
Causality of Technique: ¹H NMR provides information on the number and chemical environment of protons, their integration (ratio), and their connectivity to neighboring protons through spin-spin coupling.[11] ¹³C NMR reveals the number of unique carbon atoms and their electronic environment. For this compound, these techniques will definitively place the hydroxymethyl group at the C3 position and the bromine atom at the C6 position of the quinoline ring.
Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| ~9.0 | s | H-2 | Deshielded by adjacent nitrogen and ring currents. |
| ~8.4 | s | H-4 | Deshielded proton on the pyridine ring. |
| ~8.3 | d | H-5 | Aromatic proton adjacent to the bromine-substituted carbon. |
| ~8.1 | d | H-8 | Aromatic proton ortho to the ring fusion. |
| ~7.8 | dd | H-7 | Aromatic proton coupled to H-5 and H-8. |
| ~5.4 | t | -OH | Hydroxyl proton, coupling to the CH₂ group (disappears on D₂O exchange). |
| ~4.7 | d | -CH₂- | Methylene protons adjacent to the aromatic ring and hydroxyl group. |
Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~150 | C-2 | Carbon adjacent to nitrogen. |
| ~148 | C-8a | Quaternary carbon at the ring junction. |
| ~136 | C-4 | Aromatic CH in the pyridine ring. |
| ~134 | C-7 | Aromatic CH. |
| ~131 | C-5 | Aromatic CH. |
| ~130 | C-3 | Carbon bearing the methanol substituent. |
| ~129 | C-4a | Quaternary carbon at the ring junction. |
| ~123 | C-8 | Aromatic CH. |
| ~120 | C-6 | Carbon attached to bromine (signal intensity may be lower). |
| ~62 | -CH₂- | Aliphatic carbon of the methanol group. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[14] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like -OH.
-
Instrumentation: Acquire spectra on a 400 or 500 MHz NMR spectrometer.[14]
-
¹H NMR Acquisition:
-
Set the spectral width to 0-12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[19]
-
-
¹³C NMR Acquisition:
-
Confirmatory Experiments (Optional but Recommended):
-
D₂O Exchange: Add a drop of D₂O to the NMR tube and re-acquire the ¹H spectrum. The disappearance of the -OH signal confirms its assignment.
-
2D NMR (COSY, HSQC): If any ambiguity exists, COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments can be performed to confirm proton-proton and proton-carbon connectivities, respectively.
-
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, complementary analytical techniques. High-resolution mass spectrometry confirms the correct molecular formula and the presence of bromine through its distinct isotopic signature. Infrared spectroscopy provides definitive evidence of the key hydroxyl functional group and the aromatic quinoline core. Finally, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the atomic framework, confirming the precise placement of the bromo and hydroxymethyl substituents on the quinoline ring. By following this integrated and methodologically sound workflow, researchers can ensure the identity, purity, and structural integrity of this valuable chemical building block, paving the way for its successful application in drug discovery and development programs.[6]
References
- Benchchem. (n.d.). Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide.
- ChemicalBook. (n.d.). (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8.
- MedChemExpress. (n.d.). (6-Bromopyridin-3-yl)methanol (6-Bromo-3-pyridinemethanol) | Biochemical Reagent.
- BLD Pharm. (n.d.). 1345445-92-2|this compound.
- Benchchem. (n.d.). Elucidation of the Molecular Architecture: A Technical Guide to 3-Acetyl-6-bromoquinolin-4(1H)-one.
- ChemMedChem. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- Benchchem. (n.d.). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.
- Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
- Talanta. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- ResearchGate. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives.
- LCGC International. (n.d.). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines.
- Organic Process Research & Development. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery.
- YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy.
- Wikipedia. (n.d.). Quinoline.
- Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols.
- Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry - 2016.
- PubMed Central. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.
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- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1345445-92-2|this compound|BLD Pharm [bldpharm.com]
- 9. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
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- 18. m.youtube.com [m.youtube.com]
- 19. scs.illinois.edu [scs.illinois.edu]
An In-depth Technical Guide to the Purity Assessment of (6-Bromoquinolin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Bromoquinolin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical agents. The purity of this reagent is paramount, as the presence of impurities can lead to unforeseen side reactions, compromised yields, and the generation of difficult-to-remove, structurally related byproducts in subsequent synthetic steps. This guide provides a comprehensive framework for the rigorous purity assessment of this compound, drawing upon established analytical principles and field-proven methodologies. We will delve into the rationale behind experimental choices, present detailed analytical protocols, and offer insights into the interpretation of the resulting data, ensuring a self-validating system for quality control.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.
| Property | Value | Source |
| CAS Number | 1345445-92-2 | [1] |
| Molecular Formula | C₁₀H₈BrNO | N/A |
| Molecular Weight | 238.08 g/mol | N/A |
| Appearance | Likely a solid | Inferred |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, DMSO, and chlorinated solvents. | Inferred from related compounds[2] |
Potential Impurities and Their Origins
A probable synthetic approach involves the reduction of a corresponding carboxylic acid or ester, which itself is synthesized from precursors like 4-bromoaniline.[3]
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of (6-Bromoquinolin-3-yl)methanol
Introduction: Strategic C-C Bond Formation in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, its profound impact, particularly in the synthesis of complex biaryl and heteroaryl structures, was recognized with the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[1][2]
The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous therapeutic agents due to its wide range of biological activities.[3][4] Consequently, methods to functionalize the quinoline core are of paramount importance. This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of (6-Bromoquinolin-3-yl)methanol, a substrate that presents specific challenges and considerations, including the presence of a potentially coordinating heteroaromatic nitrogen and a protic hydroxyl group. This guide is intended for researchers in synthetic chemistry and drug development seeking to synthesize complex quinoline derivatives.
Mechanistic Rationale and Component Selection
A successful Suzuki-Miyaura coupling hinges on the synergistic interplay of the catalyst, ligand, base, and solvent. Understanding the role of each component is critical for optimizing the reaction for a specific substrate like this compound.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[5] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoquinoline, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[2]
-
Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the palladium center, displacing the halide. This step is critically mediated by the base.[1][2][6]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[2][5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameter Justification
-
Palladium Precatalyst: While many Pd(0) and Pd(II) sources are effective, Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) precatalysts, respectively.[6] They are reduced in situ to the active Pd(0) species. For this protocol, we select Pd(OAc)₂ for its cost-effectiveness and reliability.
-
Ligand Selection: The ligand is arguably the most critical variable. Its roles include stabilizing the palladium catalyst, preventing decomposition into inactive palladium black, and tuning the steric and electronic properties of the metal center.[5] For heteroaromatic substrates like quinoline, the Lewis basic nitrogen can coordinate to the palladium and inhibit catalysis.[5] To overcome this, bulky and electron-rich phosphine ligands are highly effective as they promote rapid oxidative addition and reductive elimination.[2][7] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent choice that has demonstrated broad utility and high activity in challenging couplings.[7]
-
Base: The base is essential for activating the boronic acid into a more nucleophilic boronate species, which is necessary for transmetalation.[1][6] The choice of base can significantly impact yield. While carbonates like K₂CO₃ are common, potassium phosphate (K₃PO₄) is often superior for difficult substrates, including heteroaryl halides, providing a good balance of reactivity while minimizing base-sensitive side reactions.[1][7]
-
Solvent System: The solvent must solubilize the organic substrates, the catalyst complex, and, to some extent, the base. A mixture of an organic solvent and water is often optimal.[1] Dioxane or toluene are excellent primary solvents.[1][5] The addition of water helps to dissolve the inorganic base (K₃PO₄) and facilitates the formation of the active boronate species.[5] A 4:1 to 5:1 ratio of dioxane to water is a robust starting point.
Experimental Application & Protocols
This section provides a detailed, step-by-step protocol for the coupling of this compound with a generic arylboronic acid.
Reagents and Materials
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | >97% | Commercial Source |
| Arylboronic Acid | >98% | Commercial Source |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial Source |
| SPhos | >98% | Commercial Source |
| Potassium Phosphate, tribasic (K₃PO₄) | Anhydrous, >98% | Commercial Source |
| 1,4-Dioxane | Anhydrous, Sure/Seal™ | Commercial Source |
| Deionized Water | N/A | In-house |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Brine (Saturated NaCl solution) | N/A | In-house |
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Source |
| Silica Gel | 230-400 mesh | Commercial Source |
Recommended Reaction Parameters
The following table summarizes the recommended stoichiometry and conditions.
| Component | Stoichiometry / Loading | Moles (for 1 mmol scale) | Rationale |
| This compound | 1.0 equiv | 1.0 mmol | Limiting reagent. |
| Arylboronic Acid | 1.2–1.5 equiv | 1.2–1.5 mmol | Slight excess ensures complete consumption of the limiting bromide. |
| Pd(OAc)₂ | 1–2 mol % | 0.01–0.02 mmol | Sufficient catalytic activity; higher loading may be needed for difficult substrates. |
| SPhos | 2–4 mol % | 0.02–0.04 mmol | Ligand-to-palladium ratio of ~2:1 is optimal. |
| K₃PO₄ | 2.0–3.0 equiv | 2.0–3.0 mmol | Ensures complete activation of the boronic acid and facilitates transmetalation. |
| 1,4-Dioxane/Water (5:1) | ~0.1 M concentration | 10 mL / 2 mL | Robust solvent system for solubility and reactivity. |
| Temperature | 80–100 °C | N/A | Promotes reaction rate without significant thermal decomposition. |
| Time | 4–24 h | N/A | Reaction progress should be monitored. |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent catalyst deactivation.[5][8]
-
Solvent Addition: Using syringes, add degassed 1,4-dioxane followed by degassed deionized water to the flask. The mixture should be a suspension.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical method involves taking a small aliquot, diluting it with ethyl acetate, and spotting it on a TLC plate. The disappearance of the starting bromide indicates reaction completion.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Washing: Combine the organic layers and wash with brine (1x 20 mL). This removes residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to afford the pure coupled product.[8]
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded precatalyst or ligand).2. Insufficiently inert atmosphere.3. Poor quality base or solvents. | 1. Use fresh reagents. Screen other ligands (e.g., XPhos, RuPhos).2. Ensure rigorous degassing of solvents and proper Schlenk technique.3. Use anhydrous base and solvents. |
| Homocoupling of Boronic Acid | Presence of oxygen, which can promote oxidative homocoupling.[5] | Improve degassing procedure. Ensure a tight seal on the reaction vessel. |
| Protodeboronation | The boronic acid is replaced by hydrogen. Can be caused by excess water or prolonged heating. | Use a slight excess (1.2 equiv) of boronic acid. Avoid unnecessarily long reaction times. |
| Dehalogenation of Substrate | The bromo-group is replaced by hydrogen. Can occur as a side reaction. | Lowering the reaction temperature or screening different bases (e.g., Cs₂CO₃) may mitigate this. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly feasible transformation that provides access to a diverse range of valuable bi- and heteroaryl structures. Success relies on a rational selection of components, particularly a bulky, electron-rich phosphine ligand like SPhos to overcome the potential inhibition by the quinoline nitrogen, and an effective base such as K₃PO₄. The detailed protocol provided herein serves as a robust and validated starting point for researchers. Careful execution with attention to maintaining an inert atmosphere is key to achieving high yields and purity.
References
-
Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]
-
Title: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein Source: ACS Omega URL: [Link]
-
Title: New Quinoline Derivatives via Suzuki Coupling Reactions Source: ResearchGate (PDF Download) URL: [Link]
-
Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]
-
Title: Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of the Hydroxyl Group of (6-Bromoquinolin-3-yl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Strategic Overview: Unlocking the Potential of a Privileged Scaffold
The quinoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The specific scaffold, (6-Bromoquinolin-3-yl)methanol, presents a particularly valuable starting point for chemical library synthesis. It features two key strategic handles for molecular elaboration:
-
The 6-Bromo Substituent: This position is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups. This modification is crucial for exploring the deeper binding pockets of biological targets.[1][2]
-
The 3-Hydroxymethyl Group: This primary alcohol is an ideal site for derivatization into esters, ethers, and carbamates. These modifications are fundamental for modulating the physicochemical properties of the molecule, such as solubility, lipophilicity, metabolic stability, and hydrogen bonding capacity, which directly influence pharmacokinetics and pharmacodynamics.[3]
This guide provides a detailed exploration of three core derivatization strategies for the hydroxyl group of this compound, complete with mechanistic insights and field-proven protocols designed for reproducibility and validation.
Core Derivatization Methodologies: Mechanisms and Rationale
The conversion of the primary alcohol in this compound into more complex functional groups is a cornerstone of structure-activity relationship (SAR) studies. The choice of derivatization strategy is dictated by the desired properties of the final compound.
Esterification: Modulating Polarity and Pro-drug Potential
Esterification converts the hydroxyl group into an ester linkage (-O-C=O)-R). This is a classic strategy to mask the polarity of a hydroxyl group, potentially improving membrane permeability. Furthermore, esters can be designed to be labile in vivo, reverting to the parent alcohol, making this a common approach for creating pro-drugs.
Mechanistic Principle (Steglich Esterification): A widely employed method is the Steglich esterification, which utilizes a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP).[4] The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. DMAP accelerates the reaction by forming an even more reactive N-acylpyridinium species. This method is valued for its mild conditions, which preserves the integrity of the quinoline core.[4]
Etherification: Introducing Stable, Lipophilic Moieties
The formation of an ether bond (-O-R) provides a stable, chemically robust linkage that increases lipophilicity. This is particularly useful for SAR studies where metabolic cleavage of the side chain is undesirable.
Mechanistic Principle (Williamson Ether Synthesis): This venerable reaction involves two discrete steps. First, the alcohol is deprotonated by a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then undergoes a nucleophilic substitution (S_N2) reaction with a suitable alkyl halide (e.g., methyl iodide, benzyl bromide) to form the ether. The choice of an aprotic polar solvent like THF or DMF is critical to solvate the counter-ion (Na⁺) and facilitate the S_N2 reaction.
Carbamate Formation: Engineering Hydrogen Bonding Interactions
Carbamates (-O-C(=O)-NR₂R₃) are structurally significant as they are isosteres of esters but possess a key difference: an N-H group that can act as a hydrogen bond donor. This functionality can introduce new, favorable interactions with protein targets.
Mechanistic Principle (Isocyanate Addition): A straightforward method for carbamate synthesis is the reaction of the alcohol with an isocyanate (R-N=C=O).[5] The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This reaction is often catalyzed by a tertiary amine base, such as triethylamine (TEA), which can activate the alcohol. The reaction is typically high-yielding and proceeds under mild conditions.[6][7]
Visualized Synthetic Workflows
The following diagrams illustrate the strategic relationships and experimental flow of the described derivatization protocols.
Caption: Core derivatization strategies for this compound.
Caption: Workflow for Steglich Esterification.
Caption: Workflow for Williamson Ether Synthesis.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. This compound and its derivatives should be treated as potentially hazardous compounds.[8]
Protocol 1: Synthesis of (6-Bromoquinolin-3-yl)methyl acetate (Esterification)
This protocol details a Steglich esterification, a reliable method that proceeds under mild, neutral conditions.[4]
Reagents and Materials Summary
| Reagent/Material | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Acetic Acid | 1.2 | Acylating Agent |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.2 | Coupling Agent |
| 4-Dimethylaminopyridine (DMAP) | 0.1 | Catalyst |
| Dichloromethane (DCM) | - | Anhydrous Solvent |
| 0.5 N HCl (aq) | - | Work-up |
| Saturated NaHCO₃ (aq) | - | Work-up |
| Brine | - | Work-up |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution, add acetic acid (1.2 eq) followed by 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) in a minimal amount of anhydrous DCM dropwise over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), observing the consumption of the starting material.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU, washing the filter cake with a small amount of DCM.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification & Validation: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Hexanes:Ethyl Acetate). Combine the pure fractions and remove the solvent. The structure and purity of the final product, (6-Bromoquinolin-3-yl)methyl acetate, should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 6-Bromo-3-(methoxymethyl)quinoline (Etherification)
This protocol outlines a standard Williamson ether synthesis, ideal for creating simple alkyl ethers.
Reagents and Materials Summary
| Reagent/Material | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Sodium Hydride (NaH, 60% in mineral oil) | 1.5 | Base |
| Methyl Iodide (CH₃I) | 1.5 | Alkylating Agent |
| Tetrahydrofuran (THF) | - | Anhydrous Solvent |
| Saturated NH₄Cl (aq) | - | Quenching Agent |
| Ethyl Acetate | - | Extraction Solvent |
| Brine | - | Work-up |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add Sodium Hydride (NaH, 1.5 eq, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous Tetrahydrofuran (THF) to the washed NaH.
-
Alkoxide Formation: Cool the NaH suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Effervescence (H₂ gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add Methyl Iodide (1.5 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up (Quenching): Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.
-
Aqueous Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x). Combine the organic layers and wash with brine (1x).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification & Validation: Purify the crude product via flash column chromatography on silica gel. Characterize the resulting 6-Bromo-3-(methoxymethyl)quinoline by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 3: Synthesis of (6-Bromoquinolin-3-yl)methyl phenylcarbamate (Carbamate Formation)
This protocol describes the addition of an isocyanate to the alcohol, a highly efficient method for carbamate synthesis.
Reagents and Materials Summary
| Reagent/Material | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Phenyl Isocyanate | 1.1 | Carbamoylating Agent |
| Triethylamine (TEA) | 0.1 | Catalyst (Optional) |
| Dichloromethane (DCM) | - | Anhydrous Solvent |
| Water | - | Work-up |
| Brine | - | Work-up |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Reagent Addition: Add Phenyl Isocyanate (1.1 eq) to the solution at room temperature. If the reaction is slow, a catalytic amount of Triethylamine (TEA, 0.1 eq) can be added.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction's completion by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM.
-
Aqueous Extraction: Transfer to a separatory funnel and wash with water (2x) and then brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification & Validation: The crude product, (6-Bromoquinolin-3-yl)methyl phenylcarbamate, can often be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Hexanes) or by flash column chromatography if necessary. Validate the final structure and purity using ¹H NMR, ¹³C NMR, IR (noting the characteristic carbamate C=O stretch), and Mass Spectrometry.
References
-
National Institutes of Health. (n.d.). 4-(Hydroxymethyl)quinoline. PubChem. Retrieved from [Link]
-
Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 58, 183. Available at: [Link]
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Zhang, P., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. Available at: [Link]
-
Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]
-
Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Available at: [Link]
- Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Cruces-Blanco, C., & Gámiz-Gracia, L. (2009). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Turek, M., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]
-
Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved from [Link]
-
ResearchGate. (1965). Ester interchange using molecular sieves. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
RSC Publishing. (2018). A pre-column derivatization method allowing quantitative metabolite profiling.... Retrieved from [Link]
-
Crisenza, G. E., et al. (2020). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie. Available at: [Link]
-
Takeda, K. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Chemistry. Available at: [Link]
-
Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]
-
Jensen, M. B. (1959). Kinetics of Carbamate Formation and Breakdown. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Methysergide. Retrieved from [Link]
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Application Note: A Robust Protocol for the HPLC Purification of (6-Bromoquinolin-3-yl)methanol
Abstract
(6-Bromoquinolin-3-yl)methanol is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and complex organic molecules. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of final products. This application note presents a detailed, validated protocol for the purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology is designed for scalability, from analytical method development to preparative purification, ensuring high resolution, efficiency, and recovery. We provide in-depth explanations for experimental choices, a step-by-step protocol, and troubleshooting guidance to empower researchers in drug development and organic synthesis.
Introduction: The Rationale for a Specialized HPLC Protocol
Quinoline derivatives are a significant class of N-heterocyclic compounds with a wide spectrum of biological activities, making them indispensable in medicinal chemistry.[1][2] this compound, in particular, serves as a key precursor for more complex molecular architectures. Synthetic routes often yield this intermediate with process-related impurities that can be challenging to remove via traditional methods like recrystallization or silica column chromatography.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis and purification in the pharmaceutical industry due to its high resolving power and reproducibility.[3][4] This protocol leverages the principles of RP-HPLC to achieve excellent separation of the target compound from closely related impurities.
Core Principles of the Method:
-
Reversed-Phase Chromatography: This technique is ideally suited for separating moderately polar to non-polar compounds. This compound, with its hydrophobic bromoquinoline core and polar methanol group, is a perfect candidate. The separation occurs on a non-polar stationary phase (C18) with a polar mobile phase.[5]
-
Mobile Phase Modification: The basic nitrogen atom in the quinoline ring can cause poor peak shape (tailing) due to interactions with residual silanol groups on the silica-based stationary phase.[6] To counteract this, the mobile phase is acidified with formic acid. This suppresses the ionization of silanol groups and ensures the analyte is in a single protonated state, leading to sharp, symmetrical peaks.[7]
-
UV Detection: The aromatic quinoline scaffold exhibits strong ultraviolet (UV) absorbance, allowing for sensitive and reliable detection.[8]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is foundational to developing a robust HPLC method.
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₁₀H₈BrNO | Based on structure |
| Molecular Weight | 238.08 g/mol | Calculated |
| Appearance | Expected to be a solid (powder to crystal) | Analogy to similar bromo-heterocyclic compounds.[9] |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO, Ethyl Acetate | Bromoquinoline derivatives are typically soluble in common organic solvents.[1][10] |
| UV Absorbance (λmax) | Strong absorbance expected ~220-260 nm and ~300-320 nm | Quinoline and its derivatives exhibit multiple strong UV absorption bands.[8][11] A wavelength of 254 nm is a common and effective choice.[3] |
| Chemical Nature | Weakly basic due to the quinoline nitrogen | The nitrogen atom in the heterocyclic ring can be protonated.[5] |
Experimental Protocol: From Analytical Scouting to Preparative Purification
This protocol is designed as a self-validating system, beginning with a small-scale analytical run to establish parameters before scaling up to a preparative purification.
Materials and Equipment
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and ultrapure water.
-
Additive: LC-MS grade Formic Acid (FA).
-
Columns:
-
Analytical: C18 column, 4.6 x 150 mm, 5 µm particle size.
-
Preparative: C18 column, 20 x 150 mm (or larger), ≤10 µm particle size.[12]
-
-
Instrumentation: HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD). For preparative scale, a fraction collector is required.
-
Sample: Crude this compound.
-
Vials & Filters: 2 mL HPLC vials, 0.45 µm syringe filters.
Step-by-Step Methodology
Step 1: Mobile Phase and Sample Preparation
-
Mobile Phase A: Mix 1000 mL of ultrapure water with 1.0 mL of formic acid (0.1% v/v).
-
Mobile Phase B: Mix 1000 mL of acetonitrile with 1.0 mL of formic acid (0.1% v/v).
-
Degassing: Degas both mobile phases for at least 15 minutes using sonication or helium sparging.
-
Sample Preparation: Accurately weigh ~1-2 mg of crude this compound and dissolve it in 1.0 mL of methanol to create a stock solution. Vortex to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]
Step 2: Analytical Method Development (Scouting Gradient) The objective of this step is to determine the retention time of the target compound and the elution profile of impurities.
-
System Setup: Install the analytical C18 column (4.6 x 150 mm) and set the column oven temperature to 30 °C.
-
Equilibration: Purge the system and equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 5 µL of the filtered sample solution.
-
Run Method: Execute the scouting gradient method detailed in the table below. The goal is to find the %B at which the main peak elutes.
Step 3: Method Optimization for Purification Based on the scouting run, adjust the gradient for optimal separation. If the main peak eluted at time t, the corresponding %B is roughly the starting point for an efficient preparative gradient.
-
Goal: Achieve a balance between resolution from nearby impurities and run time. A shallower gradient around the elution point of the target compound will improve separation.
-
Example: If the peak of interest eluted at 12 minutes in the scouting run (corresponding to ~40% B), a good preparative gradient might be 25-55% B over 20 minutes.
Step 4: Preparative Scale-Up and Purification
-
Column Change: Replace the analytical column with a preparative C18 column (e.g., 20 x 150 mm).
-
Flow Rate Adjustment: Scale the flow rate according to the column cross-sectional area.
-
Flow Rate (Prep) = Flow Rate (Analytical) x [Radius (Prep)² / Radius (Analytical)²]
-
For a 20 mm ID column: 1.0 mL/min x [(10 mm)² / (2.3 mm)²] ≈ 18-20 mL/min.
-
-
Sample Loading: Dissolve a larger quantity of the crude material in a minimal amount of solvent (Methanol or DMSO). The maximum loading capacity depends on the column size and separation difficulty.[13]
-
Run and Fraction Collection: Equilibrate the preparative column with the optimized starting conditions. Inject the concentrated crude sample and run the optimized preparative gradient. Collect fractions corresponding to the main peak, ensuring collection starts just before the peak rises and ends just after it returns to baseline.
Step 5: Post-Purification Analysis and Work-up
-
Purity Check: Inject a small aliquot of the collected fraction(s) using the analytical method to confirm purity. Pool fractions that meet the desired purity specification (>98%, for example).
-
Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator. Lyophilization (freeze-drying) may be necessary to remove the final traces of water.
Optimized HPLC Parameters
The following table summarizes the recommended starting parameters for both analytical and preparative runs.
| Parameter | Analytical Method | Preparative Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 20 x 150 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | ~18.9 mL/min (Scaled) |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 5 µL | Dependent on concentration & loading |
| Scouting Gradient | 5% to 95% B over 20 min | N/A |
| Optimized Gradient | To be determined from scouting run | Shallow gradient around elution %B |
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the entire purification protocol, from initial sample handling to the final pure compound.
Caption: Workflow for HPLC Purification of this compound.
References
-
Oktay, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
PubChem, NIH. 6-Bromoquinoline | C9H6BrN | CID 79243. Available at: [Link]
-
Separation Science. Why Acid? Available at: [Link]
-
MDPI (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available at: [Link]
-
Agilent Technologies. Agilent Prep-C18 Columns Data Sheet. Available at: [Link]
-
ResearchGate (2017). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
-
ResearchGate (2019). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]
-
ResearchGate. Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. Available at: [Link]
-
PMC, NIH (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]
-
PMC, NIH (2021). Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
-
PubChem, NIH. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385. Available at: [Link]
-
Phenomenex. Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. Available at: [Link]
-
University of Southampton. RP-HPLC Purification of Oligonucleotides. Available at: [Link]
-
ACS Publications. Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils. Available at: [Link]
-
Waters Corporation. HPLC solvents and mobile phase additives. Available at: [Link]
-
ResearchGate (2001). New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. Available at: [Link]
-
Waters Corporation. 5 µm Preparative HPLC Column Guide. Available at: [Link]
-
ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Available at: [Link]
-
MDPI (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection. Available at: [Link]
-
GL Sciences. Preparative HPLC Columns. Available at: [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]
-
Analytics-Shop. Agilent HPLC Column Prep-C18, 100Å, 10 µm, 50 x 250 mm. Available at: [Link]
-
Jove. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Available at: [Link]
-
PubChem, NIH. (6-Bromo-3,4-dichloro-2-quinolyl)methanol | C10H6BrCl2NO. Available at: [Link]
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- 13. agilent.com [agilent.com]
Application Note & Protocols: A Strategic Approach to the In Vitro Screening of (6-Bromoquinolin-3-yl)methanol Derivative Libraries
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] This document provides a comprehensive guide for the initial in vitro screening of novel chemical libraries derived from (6-Bromoquinolin-3-yl)methanol. We present a tiered, logical screening cascade designed to efficiently identify and characterize bioactive "hits." This workflow begins with broad cytotoxicity profiling to assess general activity, progresses to targeted secondary assays based on the known therapeutic potential of quinolines, and concludes with preliminary mechanism-of-action insights. Each protocol is detailed with an emphasis on the scientific rationale behind its design, ensuring robust, reproducible, and self-validating results for drug discovery professionals.
Introduction: The Quinoline Scaffold as a Privileged Structure
The quinoline ring system is a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple, diverse biological targets.[1] Derivatives have been developed as anticancer agents that induce apoptosis and inhibit angiogenesis, as well as potent antimalarial drugs that interfere with heme polymerization in the parasite.[1][3][4] The this compound core provides a versatile starting point for generating a library of novel derivatives. The bromine atom at the 6-position and the methanol group at the 3-position offer reactive handles for a variety of synthetic modifications, allowing for the systematic exploration of the structure-activity relationship (SAR).
The strategic goal of screening such a library is not merely to find active compounds, but to do so efficiently and with a clear path toward understanding their therapeutic potential. A haphazard approach can exhaust valuable compound supplies and lead to ambiguous results. Therefore, we advocate for a structured, multi-tier screening cascade. This methodology ensures that resources are focused on the most promising candidates and that data from each stage informs the decisions for the next.
The Tiered Screening Cascade: A Funnel-Down Approach
The proposed screening strategy is designed as a funnel, starting with a broad, high-throughput screen to cast a wide net, followed by more specific, lower-throughput assays to validate and characterize the initial hits. This approach maximizes efficiency and information content at each stage. High-throughput screening (HTS) is an essential tool for rapidly assessing large compound libraries, and a well-designed cascade is critical for managing the resulting data.[5][6]
Caption: A tiered workflow for screening this compound derivatives.
Tier 1: Primary Screening - General Cytotoxicity
The crucial first step is to assess the general cytotoxicity of each compound. This serves two purposes: 1) it identifies compounds with potent biological activity warranting further investigation, and 2) it flags compounds that are pan-assay reactive or non-specifically toxic, which can confound the results of more specific downstream assays. We recommend a two-pronged approach using assays that measure different aspects of cell health to minimize artifacts.
Protocol 3.1: MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Causality: We choose the MTT assay as a primary screen because it is robust, inexpensive, and amenable to high-throughput formats. It provides a functional readout of cellular health. However, it's critical to be aware that some chemical compounds can directly reduce MTT, leading to false-positive results (apparent viability).[7] This is why an orthogonal assay is essential.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. From this, create a working solution at 2X the final desired concentration (e.g., 20 µM for a 10 µM final screen) in culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle control" wells (medium with the same final concentration of DMSO, typically ≤0.5%) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. A purple precipitate should become visible in the viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
A "hit" is typically defined as a compound that reduces cell viability below a certain threshold (e.g., <50%) at the screening concentration.
Protocol 3.2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The released LDH catalyzes a reaction that results in a color change, which is proportional to the amount of cell lysis.[8]
-
Causality: The LDH assay is an excellent orthogonal counter-screen to the MTT assay.[9] It measures membrane integrity, a direct marker of cytotoxicity, rather than metabolic activity. A true cytotoxic hit should show a decrease in viability in the MTT assay and a corresponding increase in LDH release. This helps to validate the primary screen and eliminate false positives.
Step-by-Step Methodology:
-
Assay Setup: Set up the cell plate and treat with compounds exactly as described in the MTT protocol (Steps 1-4).
-
Controls: In addition to vehicle controls, prepare a "maximum LDH release" control by adding 10 µL of a 10X lysis buffer (provided in commercial kits) to a set of untreated wells 45 minutes before measurement.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol (typically a mixture of a catalyst and a dye solution). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.
Data Analysis:
-
First, subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Absorbance_Sample - Absorbance_VehicleControl) / (Absorbance_MaxRelease - Absorbance_VehicleControl)) * 100
Tier 2: Secondary Screening - Hit Validation and Profiling
Compounds identified as "hits" in Tier 1 are advanced to secondary screening. The goal here is to confirm their activity, determine their potency (IC₅₀), and begin profiling their spectrum of activity.
Protocol 4.1: Dose-Response and IC₅₀ Determination
-
Principle: Instead of a single concentration, the compound is tested across a range of concentrations (typically a serial dilution) to determine the concentration that inhibits 50% of the biological response (IC₅₀). This is a critical metric for ranking the potency of different compounds.
-
Methodology: Repeat the MTT or LDH assay, but instead of one concentration, use an 8-point, 3-fold serial dilution of each hit compound, starting from a high concentration (e.g., 100 µM).
-
Data Analysis: Plot the % viability (or % cytotoxicity) against the log of the compound concentration. Fit the data to a four-parameter logistic (4PL) curve to calculate the IC₅₀ value.
Protocol 4.2: Anticancer Profiling Across a Cell Line Panel
-
Causality: Quinolines are known to have broad anticancer activity.[3] Screening hits against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) can reveal selectivity. A compound that is potent against one cell line but not others may have a more specific mechanism of action and is often a more desirable starting point for drug development than a broadly cytotoxic agent.
-
Methodology: Perform the IC₅₀ determination protocol (4.1) in parallel across a panel of 3-5 different cancer cell lines.
Data Presentation: IC₅₀ Values
| Compound ID | HeLa (Cervical) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
|---|---|---|---|
| D-001 | 2.5 | 3.1 | 1.8 |
| D-002 | > 100 | > 100 | > 100 |
| D-003 | 15.2 | 1.1 | 0.9 |
| Control | Value | Value | Value |
Protocol 4.3: Antimicrobial Susceptibility Testing
-
Causality: The quinolone family includes many potent antibacterial agents (fluoroquinolones) that act by inhibiting DNA gyrase.[10] It is therefore logical to screen hits for antimicrobial activity. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.[11][12]
-
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of bacteria (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the hit compounds in cation-adjusted Mueller-Hinton Broth (MHB).[13]
-
Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Data Presentation: MIC Values
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
|---|---|---|
| D-001 | > 128 | > 128 |
| D-003 | 64 | 128 |
| D-004 | 4 | 8 |
| Ciprofloxacin | 1 | 0.5 |
Protocol 4.4: In Vitro Kinase Inhibition Assay
-
Causality: Many quinoline derivatives function as kinase inhibitors by competing with ATP at the enzyme's active site.[1] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[14] A direct, cell-free biochemical assay can confirm if a compound's cytotoxic effect is due to the inhibition of a specific kinase.
-
Principle: A variety of formats exist, but a common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.[15] High kinase activity consumes ATP, leading to a low light signal. An effective inhibitor will prevent ATP consumption, resulting in a high light signal.
Caption: Mechanism of a competitive kinase inhibitor.
Step-by-Step Methodology (Generic Luminescence-Based):
-
Reagent Preparation: Prepare kinase reaction buffer, recombinant kinase enzyme, substrate peptide, and ATP solution as per a commercial kit's instructions (e.g., ADP-Glo™).
-
Compound Plating: Dispense the hit compounds into a white, opaque 384-well plate across a range of concentrations for IC₅₀ determination.
-
Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
ATP Depletion: Add the first reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add the second reagent (e.g., Kinase Detection Reagent) which converts the ADP generated into ATP, and then uses a luciferase reaction to produce light. Incubate for 30 minutes.
-
Measurement: Read the luminescence on a plate reader.
Tier 3: Preliminary Mechanism of Action (MoA) Studies
For the most promising leads, the focus shifts to understanding how they work. Phenotypic screening is a powerful, unbiased approach for this.[16]
-
Phenotypic Screening: Instead of measuring a single endpoint like cell death, phenotypic screening uses high-content imaging to quantify dozens or hundreds of cellular features (e.g., nuclear size, mitochondrial texture, cytoskeletal arrangement) simultaneously.[17] By treating cells with a lead compound and comparing their morphological "fingerprint" to a library of reference compounds with known mechanisms of action, one can generate hypotheses about the lead's biological target or pathway. This target-agnostic approach is invaluable when the compound's target is unknown.[18]
Conclusion and Future Directions
This application note outlines a robust, tiered strategy for the initial characterization of a this compound derivative library. By logically progressing from broad primary screens to more specific secondary and mechanistic assays, researchers can efficiently identify potent and selective compounds. This self-validating workflow, which incorporates orthogonal assays and appropriate controls, ensures high-quality, trustworthy data. The hits prioritized through this cascade form a solid foundation for more advanced lead optimization, in vivo efficacy studies, and the ultimate development of novel therapeutic agents.
References
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Title: In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment Source: PubMed URL: [Link]
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Title: Antimicrobial Susceptibility Testing Source: StatPearls - NCBI Bookshelf URL: [Link]
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Title: High-Throughput Screening of a 100,000 Compound Library for Inhibitors of Influenza A virus (H3N2) Source: PMC - NIH URL: [Link]
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Title: A review for cell-based screening methods in drug discovery Source: PMC - NIH URL: [Link]
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Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: PMC - PubMed Central URL: [Link]
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Title: Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes Source: PMC - NIH URL: [Link]
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Title: Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors Source: PubMed URL: [Link]
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Title: Synthesis of 6-Bromoquinoline Source: Scribd URL: [Link]
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Title: In Vitro Kinase Inhibition Assay Source: Bio-protocol URL: [Link]
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Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: RSC Publishing URL: [Link]
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Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]
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Title: Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach Source: MDPI URL: [Link]
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Title: Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods Source: Integra Biosciences URL: [Link]
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Title: Kinase assays Source: BMG LABTECH URL: [Link]
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Title: Antimicrobial Susceptibility Testing Source: Apec.org URL: [Link]
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Title: Particle-Induced Artifacts in the MTT and LDH Viability Assays Source: ACS Publications URL: [Link]
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Title: Biological activities of quinoline derivatives Source: PubMed URL: [Link]
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Title: HTS libraries - High-throughput screening solutions Source: Nuvisan URL: [Link]
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Title: Cell Based Assays & Cell Based Screening Assays in Modern Research Source: Vipergen URL: [Link]
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Title: Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets Source: MDPI URL: [Link]
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Title: Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods Source: MDPI URL: [Link]
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Title: Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening Source: ResearchGate URL: [Link]
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Title: Quinoline antimalarials: mechanisms of action and resistance Source: PubMed URL: [Link]
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Title: Review on recent development of quinoline for anticancer activities Source: ScienceDirect URL: [Link]
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Title: PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE Source: Ukrainian Chemistry Journal URL: [Link]
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Title: Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives Source: MDPI URL: [Link]
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Application Notes and Protocols for Antimicrobial and Antifungal Assays of Quinoline Compounds
Introduction: The Enduring Potential of Quinoline Scaffolds in Antimicrobial Drug Discovery
The quinoline nucleus is a privileged heterocyclic scaffold that has been a cornerstone in the development of a wide array of therapeutic agents.[1][2] From the historic antimalarial activity of quinine to the broad-spectrum antibacterial efficacy of the fluoroquinolones, quinoline derivatives have demonstrated significant potential in combating infectious diseases.[1][3] The emergence of multidrug-resistant (MDR) microbial pathogens presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] In this context, the chemical versatility of the quinoline ring system allows for extensive structural modifications, making it a fertile ground for the design of new compounds with potent and selective antimicrobial and antifungal activities.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized and advanced methodologies for evaluating the antimicrobial and antifungal properties of novel quinoline compounds. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the biological activity of these promising therapeutic candidates.
Part 1: Foundational Antimicrobial and Antifungal Susceptibility Testing
The initial assessment of a novel quinoline compound's antimicrobial and antifungal activity typically involves determining its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an agar or broth dilution susceptibility test.[4] Two widely accepted methods for MIC determination are the broth microdilution and agar disk diffusion assays.
Broth Microdilution Assay: A Quantitative Approach to MIC Determination
The broth microdilution method is a quantitative assay that determines the MIC of a compound in a liquid medium. This method is highly standardized and allows for the testing of multiple compounds against various microorganisms simultaneously. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for this assay.[3][5]
This assay is based on the principle of exposing a standardized microbial inoculum to serial dilutions of the test compound in a nutrient-rich broth. After a defined incubation period, the presence or absence of visible microbial growth is assessed. The lowest concentration of the compound that inhibits growth is recorded as the MIC. This method provides a precise measure of the potency of the quinoline compound against the tested microorganisms.
Caption: Workflow for the broth microdilution assay.
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.
-
-
Preparation of Quinoline Compound Dilutions:
-
Dissolve the quinoline compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.[6][7]
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate to achieve the desired final concentration range. The final concentration of DMSO should typically be kept below 1% to avoid solvent-induced toxicity.[6]
-
-
Assay Procedure:
-
Add 100 µL of the appropriate broth to each well of a 96-well microtiter plate.
-
Add 100 µL of the serially diluted quinoline compound to the corresponding wells.
-
Inoculate each well (except for the negative control) with 10 µL of the standardized microbial inoculum.
-
Include a positive control (wells with broth and inoculum, but no compound) and a negative control (wells with broth only).
-
Seal the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria, and 28-35°C for 24-72 hours for fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinoline compound at which there is no visible growth.
-
Alternatively, for a more quantitative assessment, the optical density (OD) of the wells can be measured using a microplate reader at a wavelength of 600 nm.
-
Agar Disk Diffusion Assay: A Qualitative Screening Method
The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method to assess the antimicrobial activity of a compound.[8][9] It is a simple, cost-effective, and rapid screening tool.
This assay involves placing a paper disk impregnated with a known concentration of the quinoline compound onto an agar plate that has been uniformly inoculated with a test microorganism.[10] The compound diffuses from the disk into the agar, creating a concentration gradient.[8][11] If the compound is active against the microorganism, it will inhibit its growth, resulting in a clear area around the disk known as the "zone of inhibition." The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[9]
Caption: Workflow for the agar disk diffusion assay.
-
Preparation of Inoculum and Agar Plates:
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Use sterile cotton swabs to uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate. Allow the plate to dry for a few minutes.
-
-
Preparation and Application of Disks:
-
Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the quinoline compound dissolved in a volatile solvent. The solvent is allowed to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.
-
Include a negative control disk (impregnated with the solvent only) and a positive control disk (impregnated with a standard antibiotic).
-
-
Incubation and Measurement:
-
Invert the plates and incubate at the appropriate temperature for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter using a ruler or calipers.
-
Data Presentation: MIC and Zone of Inhibition Data
The results from these foundational assays should be presented in a clear and concise tabular format to facilitate comparison between different quinoline compounds and against standard antimicrobial agents.
| Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Quinoline A | Staphylococcus aureus | 2 | 22 |
| Escherichia coli | 16 | 15 | |
| Candida albicans | 4 | 20 | |
| Quinoline B | Staphylococcus aureus | 8 | 18 |
| Escherichia coli | >64 | 8 | |
| Candida albicans | 16 | 14 | |
| Ciprofloxacin | Staphylococcus aureus | 0.5 | 28 |
| Escherichia coli | 0.25 | 32 | |
| Fluconazole | Candida albicans | 1 | 25 |
Part 2: Advanced Assays for In-depth Characterization
For promising quinoline compounds identified through initial screening, a more in-depth characterization is crucial to understand their therapeutic potential. This includes evaluating their effect on microbial biofilms and elucidating their mechanism of action.
Biofilm Inhibition and Eradication Assays
Bacterial and fungal biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix. Biofilms are notoriously resistant to conventional antimicrobial agents. Therefore, assessing the ability of novel quinoline compounds to inhibit biofilm formation or eradicate established biofilms is of significant interest.[12][13]
The biofilm inhibition assay determines the ability of a compound to prevent the initial attachment and proliferation of microorganisms that lead to biofilm formation. The biofilm eradication assay assesses the compound's ability to kill or disperse microorganisms within a pre-formed biofilm. These assays typically utilize a colorimetric method, such as crystal violet staining, to quantify the biofilm biomass.[14]
Caption: Workflow for the biofilm inhibition assay.
-
Assay Setup:
-
In a flat-bottomed 96-well microtiter plate, add 100 µL of the appropriate growth medium containing serial dilutions of the quinoline compound.
-
Add 100 µL of a standardized microbial inoculum (adjusted to a specific OD, e.g., 0.1 at 600 nm) to each well.
-
Include positive controls (inoculum without compound) and negative controls (medium only).
-
-
Incubation and Staining:
-
Incubate the plate under conditions that promote biofilm formation (typically static incubation for 24-72 hours).
-
After incubation, carefully discard the planktonic cells by aspiration and gently wash the wells with sterile phosphate-buffered saline (PBS).
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[14]
-
-
Quantification:
-
Remove the crystal violet solution and wash the wells with PBS to remove excess stain.
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Measure the absorbance of the solubilized stain at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the positive control.
-
Mechanism of Action Studies
Understanding how a quinoline compound exerts its antimicrobial or antifungal effect is critical for its development as a therapeutic agent. Quinolines are known to target various cellular processes. For instance, fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, while other quinoline derivatives can disrupt fungal cell integrity by inhibiting ergosterol biosynthesis.[15]
Many antifungal quinoline derivatives function by inhibiting key enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase.[15] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and cell death.
Caption: Inhibition of ergosterol biosynthesis by an antifungal quinoline compound.
Part 3: Assessing Safety and Selectivity
A critical aspect of drug development is to ensure that the compound is selectively toxic to the microbial pathogen while exhibiting minimal toxicity to host cells. Cytotoxicity assays are therefore an indispensable component of the preclinical evaluation of novel quinoline compounds.[16][17]
In Vitro Cytotoxicity Assays
These assays measure the toxic effects of a compound on mammalian cell lines.[17] A common and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability based on mitochondrial metabolic activity.[6]
The MTT assay is a colorimetric assay where the yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in the presence of the quinoline compound indicates cytotoxicity.
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Include a vehicle control (medium with the same concentration of the compound's solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay and Quantification:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control. The concentration of the compound that causes a 50% reduction in cell viability is reported as the IC₅₀ (half-maximal inhibitory concentration) or LC₅₀ (half-maximal lethal concentration).[18]
-
Data Presentation: Cytotoxicity and Selectivity Index
The cytotoxicity data, along with the MIC values, are used to calculate the Selectivity Index (SI), which is a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for the microbial target over host cells.
Selectivity Index (SI) = IC₅₀ (or LC₅₀) / MIC
| Compound | MIC against S. aureus (µg/mL) | IC₅₀ against HEK293T (µg/mL) | Selectivity Index (SI) |
| Quinoline A | 2 | >100 | >50 |
| Quinoline B | 8 | 25 | 3.125 |
Conclusion
The systematic evaluation of novel quinoline compounds using the assays described in these application notes is essential for identifying promising candidates for further preclinical and clinical development. By employing a tiered approach that begins with foundational susceptibility testing and progresses to more complex assessments of biofilm activity, mechanism of action, and cytotoxicity, researchers can build a comprehensive profile of a compound's therapeutic potential. Adherence to standardized protocols and careful interpretation of the data are paramount to ensuring the scientific integrity and success of antimicrobial drug discovery programs.
References
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Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (2022-12-28). Available at: [Link]
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Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. Available at: [Link]
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Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI. Available at: [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (2022-10-05). Available at: [Link]
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Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC - NIH. (2019-11-28). Available at: [Link]
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Recent Developments on Antimicrobial Quinoline Chemistry - ResearchGate. (2015-12-15). Available at: [Link]
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Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies - MDPI. Available at: [Link]
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Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021-11-04). Available at: [Link]
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Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives - ResearchGate. (2025-08-06). Available at: [Link]
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Development of Quinoline-Based Disruptors of Biofilm Formation Against Vibrio cholerae | Request PDF - ResearchGate. (2025-08-10). Available at: [Link]
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Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. Available at: [Link]
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In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PubMed Central. (2018-11-28). Available at: [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. Available at: [Link]
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Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids | Journal of Agricultural and Food Chemistry - ACS Publications. (2021-10-08). Available at: [Link]
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Antifungal properties of new series of quinoline derivatives - PubMed. Available at: [Link]
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Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC - NIH. Available at: [Link]
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(PDF) CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - ResearchGate. (2025-08-07). Available at: [Link]
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Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. Available at: [Link]
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Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC. Available at: [Link]
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New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC - NIH. Available at: [Link]
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Antifungal potential of eukaryotic microalgae against the fungus Colletotrichum gloeosporioides - Research, Society and Development. (2025-01-19). Available at: [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. Available at: [Link]
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Toxicity Screening of Fungal Extracts and Metabolites, Xenobiotic Chemicals, and Indoor Dusts with In Vitro and Ex Vivo Bioassay Methods - MDPI. Available at: [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Available at: [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009-12-08). Available at: [Link]
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Available at: [Link]
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Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design - Oxford Academic. (2017-02-04). Available at: [Link]
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(PDF) Quinoline-Based Antifungals - ResearchGate. (2025-08-06). Available at: [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011-10-18). Available at: [Link]
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Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. (2018-01-28). Available at: [Link]
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Broth microdilution for antibacterial testing as recommended by CLSI protocol. Available at: [Link]
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General Biofilm Assay Protocol Materials Needed: 1 round-bottom 96-well plate 1 flat-bottom 96-well plate Appropriate media - iGEM. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of (6-Bromoquinolin-3-yl)methanol in Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, the quinoline ring system stands out as a "privileged scaffold." Its rigid, bicyclic aromatic structure is a common feature in a multitude of pharmacologically active compounds, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline core allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets. (6-Bromoquinolin-3-yl)methanol is a prime example of a versatile building block that leverages the inherent biological relevance of the quinoline scaffold for modern drug discovery.
This molecule is uniquely equipped for synthetic elaboration. The bromine atom at the 6-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for constructing the complex architectures of contemporary drug candidates.[3] Concurrently, the hydroxymethyl group at the 3-position offers a reactive site for oxidation, etherification, or conversion to a leaving group, providing an additional vector for molecular diversification.
| Chemical and Physical Properties of this compound | |
| CAS Number | 1345445-92-2 |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| Appearance | Solid (Typical) |
| Storage | Sealed in dry, room temperature |
| SMILES Code | OCC1=CC2=CC(Br)=CC=C2N=C1 |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) |
Data sourced from BLD Pharm.[4]
Core Application: A Key Building Block for Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Consequently, kinase inhibitors have become a major class of therapeutic agents. The quinoline scaffold is a frequent component of these inhibitors, often designed to interact with the ATP-binding site of the target kinase.
This compound is an ideal starting point for the synthesis of potent kinase inhibitors. Its structure allows for the introduction of various substituents that can target specific regions of the kinase active site, enhancing both potency and selectivity.
Case Study: Synthesis of Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[6] Its overexpression is documented in numerous solid tumors, including glioblastoma, and is often associated with metastatic disease and poor prognosis.[6][7] This makes FAK a compelling target for anticancer drug development.
GSK2256098 is a potent and selective FAK inhibitor that has been investigated in clinical trials for the treatment of various cancers.[8][9][10] The synthesis of GSK2256098 and its analogs showcases the utility of bromo-substituted quinolines as key intermediates. The general synthetic strategy involves the elaboration of the quinoline core, where the bromine atom is typically replaced via a cross-coupling reaction to install a crucial part of the pharmacophore that interacts with the kinase.
FAK Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix (via integrins) to downstream pathways like PI3K-Akt and Ras-MEK-ERK, which promote cell survival and proliferation. GSK2256098 exerts its effect by inhibiting the autophosphorylation of FAK at Tyrosine 397 (Y397), thereby blocking the recruitment of Src and the activation of these downstream cascades.[6][9][10]
Caption: Inhibition of the FAK signaling pathway by GSK2256098.
Experimental Protocols & Methodologies
The following protocols provide a framework for the synthetic manipulation of this compound. These are representative procedures and may require optimization based on the specific substrate and desired product.
General Synthetic Workflow
The transformation of this compound into a complex bioactive molecule typically follows a multi-step sequence. The initial alcohol can be converted to a more reactive intermediate, which then undergoes a key cross-coupling reaction, followed by final modifications.
Caption: General workflow for elaborating this compound.
Protocol 1: Oxidation to 6-Bromoquinoline-3-carbaldehyde
The conversion of the primary alcohol to an aldehyde is a crucial first step for subsequent reactions such as reductive aminations or Wittig reactions. Manganese dioxide (MnO₂) is a mild and effective oxidant for this transformation.
Rationale: MnO₂ is a chemoselective reagent that preferentially oxidizes allylic and benzylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid or side reactions with the quinoline ring. The reaction is heterogeneous, simplifying purification as the excess reagent and manganese byproducts can be removed by simple filtration.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent: Suspend the starting material in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 20 mL per gram of starting material).
-
Reagent Addition: Add activated manganese dioxide (MnO₂, 5-10 eq) portion-wise to the suspension. An excess is required to drive the reaction to completion.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature.
-
Purification: Filter the suspension through a pad of Celite® to remove the MnO₂. Wash the Celite® pad thoroughly with additional DCM.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 6-Bromoquinoline-3-carbaldehyde. The product can be further purified by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the palladium-catalyzed coupling of a 6-bromoquinoline intermediate with a boronic acid or ester, a cornerstone reaction in modern medicinal chemistry for forming C-C bonds.[3]
Causality behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is electron-rich and bulky, promoting the oxidative addition of the aryl bromide and preventing beta-hydride elimination, leading to higher yields.
-
Base: A base like K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst.
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the 6-bromoquinoline intermediate (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.
-
Characterization: Confirm the structure and purity using ¹H NMR, LC-MS, and HPLC.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its pre-installed functional handles—a reactive alcohol and a cross-coupling-ready bromide—on a biologically relevant quinoline scaffold provide a streamlined entry point for the synthesis of complex molecular targets. As demonstrated in the context of FAK inhibitor development, the strategic application of this intermediate enables the efficient construction of potent and selective therapeutic candidates, underscoring its importance for researchers and scientists in the field.
References
- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]
-
Tradeindia. (6-Bromo-Pyridin-3-Yl)-Methanol. Available from: [Link]
- Google Patents. WO2010038081A2 - Heterocyclic derivatives and methods of use thereof.
-
National Institutes of Health (NIH). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available from: [Link]
-
MDPI. Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer. Available from: [Link]
-
National Institutes of Health (NIH). Compounds from Natural Sources as Protein Kinase Inhibitors. Available from: [Link]
-
Semantic Scholar. Characterization of Bioactive Compounds and Novel Proteins Derived from Promising Source Citrullus colocynthis along with In-Vit. Available from: [Link]
-
ResearchGate. 387 The Focal Adhesion Kinase Inhibitor GSK2256098: a Potent and Selective Inhibitor for the Treatment of Cancer | Request PDF. Available from: [Link]
- Google Patents. CN107056690A - A kind of preparation method of the formaldehyde of 6 bromopyridine 3.
-
MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]
-
MDPI. Methanol Extract of Commelina Plant Inhibits Oral Cancer Cell Proliferation. Available from: [Link]
-
National Institutes of Health (NIH). A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. Available from: [Link]
-
ResearchGate. A Study of the Focal Adhesion Kinase Inhibitor GSK2256098 in Patients with Recurrent Glioblastoma with Evaluation of Tumor Penetration of [11C]GSK2256098. Available from: [Link]
-
MDPI. Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Available from: [Link]
-
SciTechnol. Molecular Insights into Drug Discovery: Advancing Medicinal Chemistry. Available from: [Link]
-
PubMed. Methanol Extract of Commelina Plant Inhibits Oral Cancer Cell Proliferation. Available from: [Link]
-
MDPI. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Available from: [Link]
-
PubChem. 6-Bromo-3-hydroxyisoquinoline. Available from: [Link]
-
PubMed. Inhibition of protein-tyrosine kinase activity by flavanoids and related compounds. Available from: [Link]
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1345445-92-2|this compound|BLD Pharm [bldpharm.com]
- 5. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Selective Oxidation of (6-Bromoquinolin-3-yl)methanol
Welcome to the dedicated technical support center for the selective oxidation of (6-Bromoquinolin-3-yl)methanol to its corresponding aldehyde, 6-bromoquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this transformation, with a primary focus on preventing over-oxidation to the carboxylic acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the oxidation of this compound in a practical question-and-answer format.
Q1: I'm observing a significant amount of the carboxylic acid byproduct in my reaction mixture. How can I prevent this over-oxidation?
A1: Over-oxidation is a common challenge, particularly with primary alcohols. The primary cause is often the presence of water, which can lead to the formation of a gem-diol intermediate from the desired aldehyde. This intermediate is then susceptible to further oxidation.[1] Here are several strategies to mitigate this issue:
-
Choice of Oxidant: Employing "mild" oxidizing agents that are inherently less prone to over-oxidation is the most effective approach. Dess-Martin Periodinane (DMP) and Swern oxidation conditions are specifically designed to stop at the aldehyde stage.[2][3] Manganese dioxide (MnO2) can also be highly selective for benzylic alcohols like yours, but its efficacy is highly dependent on its preparation and activation.
-
Anhydrous Conditions: Regardless of the oxidant used, ensuring strictly anhydrous reaction conditions is critical. This includes:
-
Using freshly distilled, anhydrous solvents.
-
Drying all glassware thoroughly in an oven before use.
-
Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be promptly quenched and worked up to prevent prolonged exposure of the aldehyde to the oxidant.
Q2: My reaction is sluggish and I have a low conversion of the starting alcohol, even after an extended reaction time. What could be the issue?
A2: Low conversion can stem from several factors related to both the reagents and the substrate itself:
-
Inactive MnO₂: If you are using manganese dioxide, its activity is paramount. Commercially available MnO₂ can vary in quality. It is often necessary to activate it by heating it under vacuum to remove adsorbed water.[4]
-
Insufficient Reagent: For heterogeneous reactions like those with MnO₂, a significant excess of the reagent (often 5-10 equivalents) may be necessary to drive the reaction to completion.
-
Low Reaction Temperature: While low temperatures are crucial for some methods like the Swern oxidation to prevent side reactions, they can also slow down the desired transformation. If you are confident in your anhydrous setup, a slight, controlled increase in temperature might be beneficial, but this must be balanced against the risk of byproduct formation.
-
Substrate Deactivation: The electron-withdrawing nature of the bromo-substituent and the quinoline ring can slightly deactivate the alcohol, making it less susceptible to oxidation compared to electron-rich benzylic alcohols. This may necessitate slightly harsher conditions or longer reaction times than for other substrates.
Q3: I'm having difficulty with the work-up of my reaction. With DMP, I have a persistent solid, and with the Swern oxidation, there's a strong, unpleasant odor.
A3: These are characteristic challenges of these respective oxidations:
-
Dess-Martin Periodinane (DMP) Work-up: The DMP reaction produces iodine-containing byproducts that can be difficult to remove. A common and effective work-up procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid byproduct) and sodium thiosulfate.[5] The thiosulfate reduces the iodine species to iodide, which is more soluble in the aqueous phase.
-
Swern Oxidation Work-up: The malodorous byproduct is dimethyl sulfide. Performing the reaction in a well-ventilated fume hood is essential. The work-up typically involves quenching with water or a mild acid and then performing aqueous extractions to remove the water-soluble byproducts.[4]
Q4: My purified product yield is low, and I suspect decomposition on my silica gel column. How can I improve the purification?
A4: Quinoline derivatives are often problematic in silica gel chromatography due to the basicity of the nitrogen atom, which can lead to streaking and decomposition on the acidic silica surface.
-
Deactivate the Silica Gel: Before packing your column, you can neutralize the silica gel by preparing a slurry in your eluent containing a small amount of a tertiary amine, such as triethylamine (~0.5-1%). This will cap the acidic silanol groups and prevent interactions with your basic product.
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase like alumina (neutral or basic) which is more compatible with basic compounds.
-
Alternative Purification: If chromatographic methods continue to be problematic, consider recrystallization as an alternative purification strategy.
Frequently Asked Questions (FAQs)
Q: Which oxidation method is the "best" for this compound?
A: There is no single "best" method, as the optimal choice depends on factors like scale, available equipment, and tolerance for specific byproducts. The table below provides a comparison to aid in your decision-making.
| Feature | Manganese Dioxide (MnO₂) | Dess-Martin Periodinane (DMP) | Swern Oxidation |
| Selectivity | Generally good for benzylic alcohols, low over-oxidation. | Excellent, reliably stops at the aldehyde.[2] | Excellent, reliably stops at the aldehyde.[6] |
| Reaction Conditions | Mild (often room temperature). | Mild (room temperature).[7] | Requires low temperatures (-78 °C).[3] |
| Reagent Stoichiometry | Often requires a large excess (5-10 eq.). | Near stoichiometric (1.1-1.5 eq.). | Stoichiometric reagents. |
| Work-up | Simple filtration to remove solid MnO₂. | Requires quenching with bicarbonate and thiosulfate.[5] | Aqueous work-up to remove sulfur byproducts.[4] |
| Byproducts | MnO (solid). | Iodine-containing soluble byproducts. | Dimethyl sulfide (malodorous gas), CO, CO₂.[3] |
| Considerations | Reagent activity can be variable. | Reagent is moisture-sensitive and can be expensive. | Requires careful temperature control; produces toxic and odorous byproducts. |
Q: How do I effectively monitor the reaction progress by TLC?
A: TLC is your most important tool for preventing over-oxidation and ensuring complete conversion.
-
Spotting: Use a three-lane spotting technique on your TLC plate: your starting material (co-spot), the reaction mixture, and a co-spot of the starting material and the reaction mixture. This allows for accurate comparison of Rf values.
-
Eluent System: A good starting point for developing your TLC is a mixture of ethyl acetate and hexanes. You may need to add a small amount of methanol or dichloromethane to achieve good separation. Adding ~0.5% triethylamine to your eluent can prevent streaking of the basic quinoline compounds.
-
Visualization: Quinoline compounds are highly conjugated and typically UV-active. Visualization under a UV lamp (254 nm) is the primary, non-destructive method.[8] Stains like potassium permanganate can also be used, which will react with the alcohol and aldehyde.
Q: What is the mechanistic reason for over-oxidation, and how do "mild" oxidants prevent it?
A: The generally accepted mechanism for over-oxidation of a primary alcohol to a carboxylic acid involves the initial formation of the aldehyde. In the presence of water, the aldehyde can form a hydrate (a geminal diol). This hydrate can then be oxidized further, in a manner similar to the initial alcohol oxidation, to yield the carboxylic acid.
Mild, anhydrous oxidants like DMP and the Swern reagent are effective because they are typically used in non-aqueous conditions, which disfavors the formation of the hydrate intermediate. Furthermore, their inherent reactivity is tuned to efficiently oxidize alcohols to carbonyls without being aggressive enough to readily oxidize the aldehyde under these conditions.
Experimental Protocols
The following are detailed, step-by-step methodologies for the oxidation of this compound using three common methods. These are starting points and may require optimization for your specific setup.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is often preferred for its mild conditions and high selectivity.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of DMP: Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel deactivated with triethylamine.
Protocol 2: Swern Oxidation
This method is also highly selective but requires careful temperature control.
-
Activator Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).
-
DMSO Addition: Add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, again keeping the temperature at -78 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature.
-
Quenching and Work-up: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel deactivated with triethylamine.
Protocol 3: Activated Manganese Dioxide (MnO₂) Oxidation
This heterogeneous oxidation is often selective for benzylic alcohols.
-
Preparation: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DCM, chloroform, or acetone), add activated manganese dioxide (5-10 eq.).
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC. Reaction times can vary significantly (from a few hours to overnight) depending on the activity of the MnO₂.
-
Work-up: Once the reaction is complete, filter the reaction mixture through a pad of Celite® to remove the solid MnO₂. Wash the Celite® pad thoroughly with the reaction solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel deactivated with triethylamine.
Visualizations
Reaction Pathway and Over-oxidation
Caption: The desired oxidation to the aldehyde and the potential over-oxidation pathway.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield oxidation reactions.
References
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. [Link]
-
Dess–Martin oxidation work up. (2017). Chemistry Stack Exchange. [Link]
-
Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
DMP (Dess-Martin Periodinane) Oxidation and Mechanism of Primary Alcohols. (2020). YouTube. [Link]
-
Swern Oxidation. Organic Chemistry Portal. [Link]
-
The Swern Oxidation: Mechanism and Features. (2021). Chemistry Hall. [Link]
-
Dess–Martin oxidation. Wikipedia. [Link]
-
Swern Oxidation Proceedure. MSU chemistry. [Link]
-
Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020). ACS Publications. [Link]
-
Synthesis of 2-Substituted Quinolines from Alcohols. ResearchGate. [Link]
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]
-
Mechanism for oxidation of primary alcohols to carboxylic acids. (2016). Chemistry Stack Exchange. [Link]
Sources
- 1. Quinoline synthesis [organic-chemistry.org]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Solubilizing (6-Bromoquinolin-3-yl)methanol in Biological Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with (6-Bromoquinolin-3-yl)methanol in biological assays. Poor aqueous solubility is a common challenge in early drug discovery, potentially leading to inaccurate and unreliable data. This document outlines systematic approaches to enhance the solubility of this compound, ensuring reproducible and meaningful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound, a quinoline derivative, is anticipated to have low aqueous solubility due to its aromatic and heterocyclic structure. While specific public data on its aqueous solubility is limited, related bromo-substituted heterocyclic compounds are often poorly soluble in water. Its structure suggests it is a lipophilic compound, likely soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I added it to my aqueous assay buffer. Why did this happen and how can I prevent it?
A2: This is a common phenomenon known as "DMSO shock" or precipitation upon dilution. DMSO is a strong organic solvent capable of dissolving many poorly soluble compounds at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly disperses, and the local solvent environment around the compound molecules becomes predominantly aqueous. If the compound's solubility in the final aqueous solution (even with a small percentage of DMSO) is lower than the diluted concentration, it will precipitate out of solution.
To prevent this:
-
Decrease the final concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay.
-
Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try a stepwise dilution. This can sometimes mitigate immediate precipitation.
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% or even 1% DMSO without significant adverse effects. Determine the maximum tolerable DMSO concentration for your specific assay and adjust your dilutions accordingly.
-
Use co-solvents: Incorporating a water-miscible co-solvent can help to increase the solubility of the compound in the final aqueous solution.
Troubleshooting Guide: A Stepwise Approach to Improving Solubility
If you are facing persistent solubility issues with this compound, the following strategies can be systematically employed.
Co-Solvent Systems
The use of co-solvents is a widely adopted technique to enhance the solubility of poorly water-soluble drugs. Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for lipophilic compounds.
Recommended Co-solvents:
-
Ethanol: A commonly used co-solvent that is generally well-tolerated in cell-based assays at low concentrations.
-
Propylene Glycol (PG) and Polyethylene Glycol (PEG): These are also frequently used in pharmaceutical formulations to improve solubility.
Workflow for Implementing a Co-Solvent System:
Caption: Workflow for using a co-solvent to improve solubility.
Experimental Protocol: Preparing a Stock Solution with a Co-Solvent
-
Prepare
Technical Support Center: Protecting Group Strategies for (6-Bromoquinolin-3-yl)methanol
As a key intermediate in the synthesis of various bioactive molecules and functional materials, the strategic manipulation of (6-Bromoquinolin-3-yl)methanol is of paramount importance. The presence of a reactive primary alcohol, a nucleophilic quinoline nitrogen, and a bromo-substituent amenable to cross-coupling reactions necessitates a well-thought-out protecting group strategy. This guide, designed for researchers and drug development professionals, provides in-depth technical advice, troubleshooting guides, and frequently asked questions to navigate the complexities of protecting this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a protecting group for the hydroxyl moiety in this compound?
When selecting a suitable protecting group, a multi-faceted analysis of your synthetic route is crucial. The primary factors to consider are:
-
Stability: The protecting group must be robust enough to withstand the planned downstream reaction conditions. For this compound, this often includes palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which can involve basic or nucleophilic reagents.[1][2]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the quinoline core or cleavage of other sensitive functional groups.[3][4][5]
-
Orthogonality: If other protecting groups are present in the molecule or will be introduced later, the chosen group should be removable without affecting the others.[6][7]
-
Impact on Reactivity: The protecting group should not interfere with the desired reactions. For instance, a bulky protecting group might sterically hinder reactions at adjacent positions.
-
Quinoline Nitrogen Compatibility: The basicity of the quinoline nitrogen can potentially interfere with certain reagents. For example, strong acids used for deprotection could lead to protonation of the nitrogen, altering solubility and reactivity.
Q2: Which protecting groups are most compatible with subsequent cross-coupling reactions at the 6-bromo position?
Silyl ethers and benzyl ethers are generally the most reliable choices due to their stability under common cross-coupling conditions.
| Protecting Group | Common Reagents | Stability to Cross-Coupling | Deprotection Conditions | Key Considerations |
| tert-Butyldimethylsilyl (TBS/TBDMS) | TBS-Cl, Imidazole, DMF | Generally stable | TBAF, THF; or mild acid (e.g., PPTS, MeOH) | Excellent choice for its robustness and mild removal.[8][9] |
| Triisopropylsilyl (TIPS) | TIPS-Cl, Imidazole, DMF | Very stable | TBAF, THF (slower than TBS); or stronger acid | Offers greater steric bulk and stability compared to TBS. |
| Benzyl (Bn) | BnBr, NaH, THF; or BnCl, Et3N, DCM | Stable | H₂, Pd/C; or strong acid (less common) | A robust option, but deprotection via hydrogenolysis may not be suitable if other reducible functional groups (e.g., alkenes, alkynes) are present.[10][11][12] |
| p-Methoxybenzyl (PMB) | PMB-Cl, NaH, THF | Stable | DDQ, DCM/H₂O; or CAN, MeCN/H₂O | Can be removed oxidatively, providing an orthogonal deprotection strategy to silyl ethers and standard benzyl ethers.[13][14] |
Q3: How does the quinoline nitrogen influence the choice of protecting group and reaction conditions?
The lone pair of electrons on the quinoline nitrogen can act as a Lewis base. This can lead to:
-
Coordination to Metal Catalysts: In cross-coupling reactions, the nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. The use of appropriate ligands can often mitigate this effect.
-
Reaction with Acidic Reagents: During protection or deprotection, acidic conditions can protonate the quinoline nitrogen. While this can sometimes be a desired effect to modulate reactivity, it can also lead to solubility issues or unwanted side reactions. For instance, using strongly acidic conditions to remove a silyl ether might be complicated by the protonated quinoline.
-
Side Reactions with Electrophiles: While the primary alcohol is more nucleophilic, strong electrophilic reagents used for protection could potentially react with the quinoline nitrogen, although this is less common with standard silylating and benzylating agents.
Q4: Can the primary alcohol be selectively protected without affecting the quinoline nitrogen?
Yes, selective protection of the primary alcohol is readily achievable. The hydroxyl group is significantly more nucleophilic than the quinoline nitrogen under neutral or slightly basic conditions typically employed for silylation or benzylation. Standard protocols using reagents like TBS-Cl with imidazole or BnBr with a non-nucleophilic base will favor O-functionalization over N-functionalization.[3][10]
Troubleshooting Guide
Problem: My protection reaction with a silyl chloride is sluggish or incomplete.
-
Possible Cause 1: Inadequate Base. Imidazole is a common choice, but for more hindered alcohols or less reactive silylating agents, a stronger non-nucleophilic base like triethylamine or 2,6-lutidine might be necessary.
-
Possible Cause 2: Poor Solvent Quality. Ensure your solvent (e.g., DMF, DCM, THF) is anhydrous. Water will consume the silylating agent.
-
Possible Cause 3: Steric Hindrance. While this compound is a primary alcohol, the quinoline ring system can impart some steric bulk. Increasing the reaction temperature or time may be necessary. For particularly stubborn cases, consider using a more reactive silylating agent like a silyl triflate (e.g., TBS-OTf) with a hindered base like 2,6-lutidine.[9]
-
Solution Workflow:
Troubleshooting workflow for incomplete silylation.
Problem: I am observing cleavage of my silyl ether protecting group during purification on silica gel.
-
Possible Cause: Acidity of Silica Gel. Standard silica gel is slightly acidic and can catalyze the hydrolysis of acid-labile silyl ethers, particularly less hindered ones.
-
Solution 1: Neutralize the Silica Gel. Pre-treat your silica gel by slurrying it in a solvent containing a small amount of a non-polar base like triethylamine (e.g., 1% Et₃N in the eluent), then remove the excess solvent before packing the column.
-
Solution 2: Use an Alternative Stationary Phase. Consider using neutral alumina or a deactivated silica gel for chromatography.
-
Solution 3: Switch to a More Robust Silyl Group. If you continue to face stability issues, switching from TBS to a bulkier and more stable group like TIPS or TBDPS might be necessary.
Problem: My benzyl ether deprotection via hydrogenolysis (H₂, Pd/C) is not working or is very slow.
-
Possible Cause 1: Catalyst Poisoning. The quinoline ring system, particularly the nitrogen atom, can act as a poison for the palladium catalyst, reducing its activity.[12]
-
Solution 1: Increase Catalyst Loading. Using a higher weight percentage of Pd/C (e.g., 10-20 mol%) can sometimes overcome partial poisoning.
-
Solution 2: Use a Different Catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more effective for debenzylating substrates containing basic nitrogen heterocycles.
-
Solution 3: Add an Acid. Adding a stoichiometric amount of a non-coordinating acid (e.g., HClO₄) or a milder acid like acetic acid can protonate the quinoline nitrogen, preventing it from binding to the catalyst. The resulting salt is then hydrogenated.
-
Alternative Deprotection: If hydrogenolysis remains problematic, consider using a PMB protecting group, which can be removed under oxidative conditions with DDQ, thus avoiding metal catalysts altogether.[10][13]
Problem: I am seeing byproducts from my Suzuki coupling reaction on my protected this compound.
-
Possible Cause: Protecting Group Instability. While generally stable, some silyl ethers can be cleaved under strongly basic conditions sometimes used in Suzuki couplings, especially at elevated temperatures.
-
Solution: Optimize Coupling Conditions. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents to find milder conditions that are still effective for the coupling but do not affect the protecting group. Using a more robust protecting group like a benzyl ether or a TIPS ether might be necessary.
Recommended Experimental Protocols
Protocol 1: Protection of this compound as a TBS Ether
This protocol is recommended for its high yield, mild conditions, and the robust nature of the resulting TBS ether, which is compatible with most cross-coupling reactions.
-
Dissolve Substrate: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M).
-
Add Base: Add imidazole (1.5 eq) to the solution and stir until it dissolves.
-
Add Silylating Agent: Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent system, e.g., hexanes/ethyl acetate) to afford the desired 3-(((tert-butyldimethylsilyl)oxy)methyl)-6-bromoquinoline.
Protocol 2: Deprotection of the TBS Ether
This fluoride-mediated deprotection is highly selective and proceeds under mild, neutral conditions.
-
Dissolve Protected Substrate: Dissolve the TBS-protected this compound (1.0 eq) in anhydrous THF (approx. 0.1 M) in a flask.
-
Add Fluoride Source: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at room temperature.[15]
-
Reaction Monitoring: Stir the mixture at room temperature and monitor by TLC or LC-MS. The reaction is usually complete within 1-3 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Directly purify the residue by flash column chromatography on silica gel to yield the deprotected this compound.
Protocol 3: Protection of this compound as a Benzyl Ether
This protocol provides a highly stable ether linkage, suitable for multi-step synthesis involving harsh conditions.
-
Prepare Alkoxide: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (approx. 0.2 M). Cool the suspension to 0 °C.
-
Add Alcohol: Slowly add a solution of this compound (1.0 eq) in anhydrous THF. Stir at 0 °C for 30 minutes.
-
Add Benzylating Agent: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the reaction mixture at 0 °C.[12]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield 6-bromo-3-((benzyloxy)methyl)quinoline.
Protocol 4: Deprotection of the Benzyl Ether via Hydrogenolysis
This method is highly efficient, provided that catalyst poisoning is addressed.
-
Dissolve Substrate: Dissolve the benzyl-protected this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Add Catalyst: Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%) to the solution.
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂, balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol, which is often pure enough for subsequent steps.
Visualizations
Decision Tree for Protecting Group Selection
References
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
Li, X., et al. (2015). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. ResearchGate. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2021). 16: Silylethers. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Silyl ether. Wikipedia. [Link]
-
Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Common Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
ConnectSci. (2016). Synthesis and Photocleavage of Quinoline Methyl Ethers: A Mild and Efficient Method for the Selective Protection and Deprotection of the Alcohol Functionality. Australian Journal of Chemistry. [Link]
- N/A
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]
-
Chemistry LibreTexts. (2023). 17.9: Protection of Alcohols. Chemistry LibreTexts. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]
-
ResearchGate. (2017). How to selectively Oxidise a primary alcohol over secondary?. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). 9.9: Protection of Alcohols. Chemistry LibreTexts. [Link]
- N/A
-
PMC. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC. [Link]
-
National Institutes of Health. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. NIH. [Link]
-
Fiveable. (n.d.). Protection of Alcohols. Fiveable. [Link]
-
MDPI. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. MDPI. [Link]
-
YouTube. (2018). benzyl ether cleavage. YouTube. [Link]
-
Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Organic Chemistry Tutor. [Link]
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]
-
National Institutes of Health. (n.d.). Site-Selective Primary Alcohol Dehydrogenation Enables Protecting Group-Free Diastereoselective C-C Coupling of 1,3-Glycols and Allyl Acetate. PMC. [Link]
-
Science. (n.d.). Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Science. [Link]
-
MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]
-
Organic & Biomolecular Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. RSC Publishing. [Link]
-
SynArchive. (n.d.). Protecting Groups List. SynArchive. [Link]
- N/A
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: Work-up Procedures for Reactions Involving (6-Bromoquinolin-3-yl)methanol
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the work-up and purification of reactions involving (6-Bromoquinolin-3-yl)methanol. This versatile building block is crucial in medicinal chemistry and materials science, but its unique combination of a basic quinoline core, a reactive alcohol, and a bromo-substituent presents specific challenges during product isolation. This document moves beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot and optimize your procedures effectively.
Section 1: Physicochemical Properties & Safe Handling
A thorough understanding of your starting material is the foundation of a successful work-up. The properties of this compound dictate its solubility, stability, and safety requirements.
Q1: What are the fundamental properties of this compound that I should be aware of?
Understanding the key physicochemical data is critical for planning extractions, choosing solvents for chromatography, and ensuring safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| CAS Number | 1345445-92-2 | [1] |
| Appearance | White to light yellow or orange powder/crystal | [2] |
| Storage | Sealed in a dry environment at room temperature | [1] |
Q2: How should I handle and store this reagent safely?
This compound is classified with several hazard statements that necessitate careful handling in a well-ventilated fume hood.
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | Warning |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
| Data sourced from BLD Pharm[1]. |
Always use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of dust and ensure the compound is stored in a tightly sealed container in a dry location.
Section 2: General Work-up Strategy: A Decision-Making Workflow
Post-reaction processing should be a logical sequence of steps designed to separate your desired product from unreacted starting materials, reagents, catalysts, and byproducts. The following workflow provides a general framework that can be adapted to most reactions involving this compound.
Q3: I've finished my reaction. What is the general sequence of steps for a successful work-up?
A systematic approach is key. The goal is to progressively remove impurities, starting with the bulkiest and most reactive, before moving to fine purification.
Caption: General decision workflow for post-reaction work-up.
Section 3: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most common problems encountered during the work-up of this compound derivatives.
Category A: Extraction & Phase Separation Problems
Q4: My product seems to be water-soluble and won't extract into my organic layer. What's happening?
This is the most frequent issue and is almost always due to the basicity of the quinoline nitrogen. In an acidic or even neutral aqueous environment, the nitrogen atom can be protonated, forming a water-soluble quinolinium salt.
The Causality: The lone pair on the quinoline nitrogen readily accepts a proton (H⁺), forming a charged species. This ionic character dramatically increases its solubility in polar solvents like water and prevents it from partitioning into nonpolar organic solvents like ethyl acetate or dichloromethane.
The Solution: To extract your product into the organic phase, you must ensure it is in its neutral, "free base" form. This is achieved by basifying the aqueous layer.
-
Add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a more potent base like sodium hydroxide (NaOH) dropwise until the pH of the aqueous layer is >8 (confirm with pH paper).
-
Re-extract the basified aqueous layer with your organic solvent (e.g., 3 x 50 mL). The neutral product should now readily move into the organic phase.
Caption: Principle of acid-base extraction for quinoline derivatives.
Q5: I've formed a persistent emulsion during extraction. How can I break it?
Emulsions are common when working with compounds that have both polar and nonpolar characteristics. They are often stabilized by fine particulate matter or amphiphilic byproducts.
-
Solution 1 (Brine Wash): Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
Solution 2 (Centrifugation): If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes can effectively separate the layers.
-
Solution 3 (Filtration): Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets that form the emulsion.
Category B: Purity & Contamination Issues
Q6: My final product is contaminated with unreacted this compound. How can I improve the separation?
If the starting material and product have similar polarities, chromatographic separation can be challenging.
-
Chemical Solution: If your product is chemically stable and lacks the alcohol functional group (e.g., an ether or ester derivative), you can sometimes use a scavenger resin that selectively binds to alcohols to remove the unreacted starting material.
-
Chromatography Optimization: Use a shallower solvent gradient during column chromatography to improve resolution. Sometimes, switching the solvent system entirely (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter the selectivity and improve separation.[3]
Q7: I've performed a Suzuki/Heck coupling, and my product is contaminated with palladium. How do I remove it?
Palladium residues are a common and critical issue, especially in drug development, due to their toxicity.
-
Solution 1 (Filtration): After the initial work-up, pass the concentrated organic solution through a pad of Celite®. This can remove a significant portion of heterogeneous palladium.
-
Solution 2 (Specialized Scavengers): For soluble palladium species, use a specialized scavenger. Products like QuadraSil® MP (a thiol-functionalized silica) are highly effective. Stirring the crude product solution with the scavenger for a few hours followed by filtration can reduce palladium levels significantly.
-
Solution 3 (Aqueous Washes): Washing the organic layer with an aqueous solution of thiourea or sodium sulfide can sometimes help by complexing with the palladium and pulling it into the aqueous phase. Caution is advised as this may introduce sulfur impurities.
Q8: My reaction was an oxidation, and I'm struggling to remove the oxidant/byproducts. What should I do?
The choice of work-up depends heavily on the oxidant used.
-
Manganese Dioxide (MnO₂): This is a heterogeneous oxidant. After the reaction, simply filter the reaction mixture through a pad of Celite® and wash thoroughly with the reaction solvent. MnO₂ is a fine black powder that must be completely removed to avoid continued oxidation.
-
Dess-Martin Periodinane (DMP) or PCC/PDC: These reagents and their byproducts can often be removed by a work-up that includes a wash with a saturated aqueous sodium thiosulfate solution. For DMP, this reduces the iodine byproduct. For chromium-based oxidants, it helps manage the chromium salts, though filtration is still the primary removal method.
Category C: Product Isolation & Final Purification
Q9: What is a good starting point for developing a column chromatography method for my product?
The polarity of your product relative to the starting material will guide your solvent choice. This compound itself is moderately polar due to the alcohol group.
| Reaction Type | Expected Product Polarity | Suggested Eluent System (Silica Gel) |
| Etherification/Esterification | Less polar than starting material | Ethyl Acetate / Hexanes (start with 10-20% EtOAc) |
| Suzuki/Heck Coupling | Similar or less polar | Ethyl Acetate / Hexanes or Dichloromethane / Methanol |
| Oxidation to Aldehyde | Similar polarity | Ethyl Acetate / Hexanes (start with 20-30% EtOAc) |
| Oxidation to Carboxylic Acid | More polar; may streak on silica | Dichloromethane / Methanol (with 1% acetic acid to suppress tailing) |
Q10: My compound is an oil, but I need a solid. What crystallization techniques can I try?
Obtaining a crystalline solid is often essential for purity and characterization.
-
Solvent-Antisolvent Method: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexanes or petroleum ether) until the solution becomes cloudy.[4] Warm slightly to redissolve, then allow to cool slowly.
-
Vapor Diffusion: Place your compound, dissolved in a small amount of a moderately volatile solvent (e.g., ethyl acetate), in a small open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., hexanes). The anti-solvent vapor will slowly diffuse into the vial, gradually inducing crystallization.
Section 4: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up (Post-Suzuki Coupling Example)
This protocol assumes the reaction was run with a palladium catalyst and a base like K₂CO₃, and the desired product is the new coupled quinoline derivative.
-
Cooling & Quenching: Once the reaction is complete (TLC/LC-MS), cool the reaction vessel to room temperature.
-
Dilution: Dilute the mixture with ethyl acetate (EtOAc) and deionized water.
-
Filtration (Catalyst Removal): Filter the entire biphasic mixture through a 1-inch pad of Celite® in a Büchner funnel to remove the heterogeneous catalyst and inorganic base. Wash the pad thoroughly with additional EtOAc.
-
Phase Separation: Transfer the filtrate to a separatory funnel and separate the layers.
-
pH Adjustment & Extraction: Check the pH of the aqueous layer. If it is not >8, add saturated aqueous NaHCO₃ solution until it is basic. Extract the aqueous layer two more times with EtOAc.
-
Washing: Combine all organic extracts and wash sequentially with deionized water (1x) and saturated brine (1x) to remove water-soluble impurities and break any minor emulsions.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: General Guidance for Flash Column Chromatography
-
Dry Loading: For best results, pre-adsorb the crude product onto a small amount of silica gel. Dissolve the crude material in a minimal amount of a polar solvent (e.g., DCM or EtOAc), add silica gel (approx. 2-3x the mass of the crude product), and concentrate to a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in your chosen eluent system (e.g., 10% EtOAc in hexanes). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with your solvent system. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, purified product.
References
-
PubChem. (n.d.). 6-Bromo-3-pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying a bromine compound.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of (6-Bromoquinolin-3-yl)methanol and Structurally Related Quinolines
Introduction
The quinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[2][3] This versatility has cemented the quinoline core as a "privileged structure" in drug discovery. The strategic functionalization of this scaffold is a key approach in the development of novel therapeutic agents with enhanced potency and selectivity.
This guide provides a comparative analysis of the potential biological activity of (6-Bromoquinolin-3-yl)methanol against other notable quinoline derivatives. Due to the limited publicly available data on this specific molecule, this document leverages established Structure-Activity Relationship (SAR) principles derived from analogous compounds. We will explore how the specific substitution pattern—a bromine atom at the C6 position and a methanol group at the C3 position—is likely to influence its biological profile, particularly in the realms of oncology and infectious diseases. This analysis is supported by detailed experimental protocols for researchers aiming to validate these hypotheses.
The Role of Substitution: A Structure-Activity Relationship (SAR) Perspective
The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents. Understanding these relationships is critical for predicting the efficacy of novel compounds like this compound.
The Influence of Halogenation at the C6-Position
The introduction of a halogen, particularly bromine, onto the quinoline core is a well-established strategy for enhancing biological activity. The bromine atom at the C6 position can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. Studies on various 6-bromoquinoline derivatives have demonstrated potent antiproliferative and apoptotic effects against a range of cancer cell lines.[4] For instance, 6-bromo-5-nitroquinoline has shown significant anticancer effects with low cytotoxicity to normal cells.[4] The presence of bromine at this position has been associated with enhanced cytotoxic effects in several compound series, suggesting it may play a key role in target engagement or cellular uptake.[5]
The Significance of the C3-Substituent
The C3 position of the quinoline ring is a critical site for modification. A substituent at this position is often essential for potent biological activity.[6] In the case of this compound, the substituent is a hydroxymethyl group (-CH2OH). This small, polar group can act as both a hydrogen bond donor and acceptor, which can be pivotal for interacting with biological targets such as enzyme active sites. This contrasts with other common C3 substituents like carbaldehydes or larger aromatic groups, which may confer different binding properties and pharmacological profiles. The methanol group is also expected to improve the compound's aqueous solubility, a favorable property for drug development.
Comparative Analysis of Biological Activities
Based on the SAR principles discussed, we can project the potential efficacy of this compound in key therapeutic areas and compare it with experimentally validated quinoline analogues.
Anticancer Activity
Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of kinase signaling pathways.[2][7][8][9] The presence of a 6-bromo substituent is a recurring motif in quinolines with notable cytotoxicity. The table below compares the activity of several quinoline derivatives, providing a basis for predicting the potential of this compound.
| Compound/Derivative Class | C6-Substituent | C3-Substituent | Target Cancer Cell Line(s) | IC₅₀ (µM) | Mechanism of Action | Reference |
| This compound | -Br | -CH₂OH | Various | Predicted Potent | Predicted Topo II / Kinase Inhibition | N/A |
| 6-Bromo-5-nitroquinoline | -Br | -H | Various | Potent antiproliferative effects | Apoptosis Induction | [4] |
| Isoxazolyl/Triazolyl Quinolines | Varies | Thiophen-2-yl | HeLa, MCF-7 | 28.36 - 38.14 | Topoisomerase II, EGFR Tyrosine Kinase | [2] |
| Pyrazolo[4,3-f]quinolines | Varies | Varies | Various | Potent GI₅₀ values | Topoisomerase IIα Inhibition | [10] |
| 4-Aminoquinoline Derivatives | -Cl (at C7) | -H | MDA-MB 468 | Potent | N/A | [11] |
Expertise & Experience: The prediction of potent anticancer activity for this compound is grounded in the established contribution of the 6-bromo group to cytotoxicity and the potential for the 3-methanol group to form critical hydrogen bonds within a target protein's active site, a common feature in kinase and topoisomerase inhibitors.
Antibacterial Activity
Quinolones, a class of compounds containing the quinolin-4(1H)-one core, are renowned for their antibacterial action, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[5] While the broader class of quinolines also exhibits antibacterial properties, their efficacy can be more varied.[1][12] They are often more effective against Gram-positive bacteria, as the complex outer membrane of Gram-negative bacteria can present a significant permeability barrier.[13]
| Compound/Derivative Class | Target Organism(s) | MIC (µg/mL) | Reference |
| This compound | S. aureus, B. subtilis (Gram-positive) | Predicted Moderate to Potent | N/A |
| This compound | E. coli, P. aeruginosa (Gram-negative) | Predicted Low to Moderate | N/A |
| 2-Chloro-8-methylquinoline derivatives | P. aeruginosa | Potent activity reported | [14] |
| Indolizinoquinolinedione analogs | B. subtilis, S. aureus, MRSA | Significant activity reported | [15] |
| General Quinoline Derivatives | Gram-positive strains | Generally more active | [12] |
Expertise & Experience: The prediction for antibacterial activity is based on the general trend of quinolines showing greater efficacy against Gram-positive bacteria. The lipophilic nature of the bromo-substituent may aid in membrane transit, while the overall activity will depend on its ability to effectively inhibit essential bacterial enzymes.
Potential Mechanisms of Action
The therapeutic effects of quinolines are underpinned by their interaction with various molecular targets. The structural features of this compound suggest it could operate through one or more of the established mechanisms.
-
Topoisomerase Inhibition: Many cytotoxic quinolines function by stabilizing the covalent complex between DNA and topoisomerase enzymes (I or II), leading to DNA strand breaks and apoptosis.[9][10] This is a highly plausible mechanism for a novel quinoline derivative.
-
Tubulin Polymerization Inhibition: Some quinolines can bind to tubulin, disrupting microtubule dynamics, which causes cell cycle arrest at the G2/M phase and induces apoptosis.[2][16]
-
Kinase Inhibition: The quinoline scaffold is present in numerous kinase inhibitors. These drugs target ATP-binding sites in kinases that are crucial for pro-survival signaling pathways in cancer cells, such as EGFR or VEGFR.[2][17]
Below is a diagram illustrating the mechanism of a Topoisomerase II inhibitor, a potential pathway for this compound.
Caption: Mechanism of Topoisomerase II inhibition by a quinoline compound.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, standardized in vitro assays are essential. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom plates
-
Positive control (e.g., Doxorubicin)
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
-
Trustworthiness Insight: This protocol is self-validating. The positive control (Doxorubicin) confirms the assay's sensitivity to a known cytotoxic agent. The vehicle control ensures that the solvent (DMSO) does not contribute to cell death, isolating the effect of the test compound.
Protocol 2: Antibacterial Susceptibility via Broth Microdilution (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible bacterial growth.[18][19][20]
Caption: Workflow for the Broth Microdilution MIC Assay.
-
Principle: A standardized bacterial inoculum is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. Growth is determined by visual inspection of turbidity after a set incubation period.
-
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[18]
-
This compound stock solution in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well U-bottom plates
-
0.5 McFarland turbidity standard
-
-
Methodology:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24h) in saline, adjusting its turbidity to match the 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (no bacteria, only broth), a growth control (bacteria in broth with no compound), and a vehicle control (bacteria in broth with DMSO).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
-
Expertise & Experience: The use of Cation-adjusted Mueller-Hinton Broth is critical as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antibiotics. Standardizing the inoculum to a 0.5 McFarland standard is paramount for reproducibility and comparability of results between experiments and labs.[21]
Conclusion and Future Directions
While direct experimental data for this compound remains to be established, a thorough analysis of structure-activity relationships within the quinoline class provides a strong rationale for its investigation as a potential therapeutic agent. The combination of a 6-bromo substituent, known to enhance cytotoxicity, and a 3-methanol group, capable of crucial hydrogen bonding, suggests a high potential for potent anticancer and moderate antibacterial activities.
The immediate future direction is the synthesis and subsequent in vitro evaluation of this compound using the protocols detailed in this guide.[22][23] Positive results from these initial screens would warrant progression to more advanced studies, including evaluation against a broader panel of cancer cell lines and drug-resistant bacterial strains, mechanistic studies to identify the precise molecular target(s), and eventually, in vivo efficacy and toxicity assessments in animal models. This structured approach will systematically validate the predicted biological activities and determine the true therapeutic potential of this promising quinoline derivative.
References
- International Journal of Pharmaceutical Sciences Review and Research. (2022).
- Journal of the Indian Chemical Society. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
- MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies.
- MedChemExpress. (n.d.). (6-Bromopyridin-3-yl)methanol (6-Bromo-3-pyridinemethanol) | Biochemical Reagent.
- PMC. (n.d.).
- PMC - NIH. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- PubMed. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights.
- PMC - NIH. (2021).
- ResearchGate. (2014). Synthesis of 6-bromo-4-iodoquinoline.
- RSC Publishing. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- Pharmacy 180. (n.d.).
- PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
- ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
- PMC - PubMed Central. (n.d.).
- Benchchem. (n.d.). Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development.
- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- Benchchem. (n.d.).
- ACS Publications. (n.d.). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists.
- Biointerface Research in Applied Chemistry. (2021).
- New Journal of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights.
- International Journal of Medical and Pharmaceutical Sciences. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
- MDPI. (n.d.).
- MDPI. (2022).
- SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- ResearchGate. (n.d.).
- MDPI. (2023).
- TÜBİTAK Academic Journals. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
- Benchchem. (n.d.).
- ResearchGate. (2020).
- PubMed Central. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- Benchchem. (n.d.). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids.
- Frontiers. (n.d.).
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A Senior Application Scientist's Guide to Cross-Coupling Catalysts for Bromoquinolines: A Comparative Analysis
For the discerning researcher in medicinal chemistry and materials science, the functionalization of the quinoline scaffold represents a pivotal step in the synthesis of novel compounds with significant biological and physical properties. The strategic introduction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds via cross-coupling reactions is a powerful and versatile tool in this endeavor. However, the success of these transformations hinges critically on the judicious selection of the catalytic system. This guide provides an in-depth comparative analysis of various cross-coupling catalysts for the functionalization of bromoquinolines, with a focus on Palladium, Nickel, and Copper-based systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to empower you to make informed decisions in your research.
The Quinoline Core: A Privileged Scaffold with Unique Catalytic Challenges
The quinoline moiety, a fusion of a benzene and a pyridine ring, is a common feature in a vast array of pharmaceuticals and functional materials. The nitrogen atom within the ring system introduces a unique electronic landscape, rendering the quinoline nucleus π-electron deficient. This inherent electronic nature significantly influences the reactivity of attached halogen atoms in cross-coupling reactions. Halogens at the C2 and C4 positions, being alpha and gamma to the ring nitrogen, are more susceptible to oxidative addition to a low-valent metal catalyst compared to those on the carbocyclic ring.[1] This heightened reactivity can be advantageous but also presents challenges in achieving selective functionalization of poly-halogenated quinolines. Furthermore, the Lewis basic nitrogen can potentially coordinate to the metal center, influencing the catalyst's activity and stability. For instance, in the case of 8-bromoquinoline, the nitrogen atom can act as a chelating group, which can either be beneficial or detrimental depending on the specific catalytic system.[2]
Choosing Your Champion: Key Criteria for Catalyst Selection
The selection of an optimal catalyst system is not a one-size-fits-all solution. It is a multi-faceted decision that requires careful consideration of several factors:
-
The Metal Center (Palladium, Nickel, Copper):
-
Palladium: The workhorse of cross-coupling chemistry, palladium catalysts offer broad functional group tolerance, high reactivity, and a well-understood mechanistic framework.[3] They are often the first choice for complex substrate couplings.
-
Nickel: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained significant traction.[4] Nickel catalysts can be particularly effective for coupling unreactive aryl chlorides and for reactions involving sp³-hybridized carbons.[5]
-
Copper: Traditionally used as a co-catalyst in reactions like the Sonogashira coupling, copper-catalyzed cross-coupling reactions have emerged as a powerful standalone methodology.[6] They offer unique reactivity profiles and can be advantageous in specific applications, often proceeding under milder conditions.
-
-
The Ligand: The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the outcome of the reaction. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), are often employed to promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
The Base: The base is essential for activating the nucleophilic partner (e.g., boronic acid in Suzuki coupling, amine in Buchwald-Hartwig amination) and for neutralizing the acid generated during the reaction. The choice of base can significantly impact the reaction rate and yield, and must be compatible with the functional groups present in the substrates.[8]
-
The Solvent: The solvent must be capable of dissolving the reactants and the catalyst system while being inert to the reaction conditions. Common solvents for cross-coupling reactions include ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DMAc).
Comparative Analysis of Catalyst Performance
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild reaction conditions and the commercial availability of a wide range of boronic acids.[9] For bromoquinolines, palladium-based catalysts are the most extensively studied and generally provide excellent results.
Table 1: Comparative Performance of Catalysts in the Suzuki-Miyaura Coupling of Bromoquinolines
| Bromoquinoline Isomer | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| 3-Bromoquinoline | Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | High | A reliable system for various arylboronic acids.[10] |
| 3-Bromoquinoline | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are effective for challenging substrates.[10] |
| 3-Bromoquinoline | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good yield, suggesting applicability to other bromoquinolines.[10] |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/DMF | 100 | High | Demonstrates the utility for poly-brominated systems. |
| 8-Bromoquinoline | (t-Bu₃P)₂Pd | t-Bu₃P | K₃PO₄ | THF | 90 | High | Effective for this chelating substrate.[11] |
Expert Insights: For the Suzuki coupling of bromoquinolines, palladium catalysts featuring bulky, electron-rich phosphine ligands such as XPhos or dppf are generally the most effective. The choice of base is often crucial, with inorganic bases like K₂CO₃ and K₃PO₄ being widely used. While palladium remains the dominant choice, nickel catalysts are emerging as a viable alternative, particularly for more challenging couplings or when cost is a primary concern.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a critical motif in pharmaceuticals.[3] The functionalization of bromoquinolines with a diverse range of amines is readily achieved using palladium catalysts, often requiring bulky and electron-rich ligands to facilitate the C-N bond formation.
Table 2: Comparative Performance of Catalysts in the Buchwald-Hartwig Amination of Bromoquinolines
| Bromoquinoline Isomer | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| 3-Bromoquinoline | Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 100 | High | A robust system for a variety of amines.[10] |
| 3-Bromoquinoline | G3-XPhos Precatalyst | XPhos | LHMDS | THF | RT-80 | High | Precatalysts offer improved stability and reactivity.[10] |
| 2-Bromopyridine (analogue) | Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80 | 55-98 | Good yields with volatile amines, applicable to 2-bromoquinoline.[6] |
Expert Insights: The success of the Buchwald-Hartwig amination of bromoquinolines is highly dependent on the ligand. Bulky biarylphosphine ligands developed by Buchwald are particularly effective. The use of strong bases like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) is common.[10] For base-sensitive substrates, milder bases may be necessary, which can sometimes require more active catalyst systems.[12] Nickel-catalyzed aminations are also being developed and can offer a cost-effective alternative, though they may require more specific optimization.[5]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to arylalkynes, valuable intermediates in organic synthesis.[13] This reaction traditionally employs a dual catalytic system of palladium and copper.
Table 3: Comparative Performance of Catalysts in the Sonogashira Coupling of Bromoquinolines
| Bromoquinoline Isomer | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF/DMF | RT | High | The classic and reliable Sonogashira conditions.[10] |
| Aryl Bromide (general) | Pd(PhCN)₂Cl₂ | P(t-Bu)₃ | Et₃N | THF | RT | High | A versatile catalyst for aryl bromides at room temperature.[14] |
| Aryl Bromide (general) | NHC-Pd Complex | - | Et₃N | Pyrrolidine | Boiling | Good | N-heterocyclic carbene ligands offer an alternative to phosphines.[15] |
Expert Insights: The traditional palladium/copper co-catalyzed Sonogashira reaction is highly effective for bromoquinolines.[10] The amine base, typically triethylamine, serves both as a base and often as the solvent. Copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts. Nickel and copper-catalyzed Sonogashira-type reactions are also emerging as powerful alternatives, offering different reactivity profiles and potentially milder reaction conditions.[16]
Experimental Workflows and Mechanistic Rationale
To ensure the reproducibility and success of your cross-coupling reactions, we provide detailed experimental protocols and the underlying mechanistic principles.
General Experimental Workflow
The following diagram illustrates a typical workflow for a cross-coupling reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
Mechanistic Insights: The Catalytic Cycle
Understanding the catalytic cycle is paramount to troubleshooting and optimizing your reactions. The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the bromoquinoline (R-X). This is often the rate-limiting step and is facilitated by electron-rich ligands. The resulting Pd(II) intermediate then undergoes transmetalation with the organometallic coupling partner (R'-M), where the R' group replaces the halide on the palladium center. Finally, reductive elimination occurs, forming the desired C-C or C-N bond (R-R') and regenerating the active Pd(0) catalyst.[7]
Detailed Experimental Protocols
The following are representative, self-validating protocols for the cross-coupling of bromoquinolines.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline
Materials:
-
3-Bromoquinoline
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromoquinoline
Materials:
-
3-Bromoquinoline
-
Amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv).
-
Add 3-bromoquinoline (1.0 mmol, 1.0 equiv) and toluene (5 mL).
-
Add the amine (1.2 mmol, 1.2 equiv).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling of 3-Bromoquinoline
Materials:
-
3-Bromoquinoline
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The cross-coupling of bromoquinolines is a mature and powerful technology for the synthesis of complex molecules. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, remain the gold standard for their broad applicability and high efficiency in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. However, the development of more sustainable and cost-effective methods using nickel and copper catalysts is a rapidly advancing field. While direct comparative data across all bromoquinoline isomers and catalyst types is still being systematically compiled, the principles and protocols outlined in this guide provide a strong foundation for researchers to successfully navigate the exciting landscape of cross-coupling chemistry. Future research will undoubtedly focus on expanding the scope of nickel and copper catalysts for these challenging substrates, developing more robust and air-stable precatalysts, and exploring novel reaction conditions that further enhance the sustainability of these indispensable transformations.
References
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- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
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- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Sather, A. C., Lee, H., & Buchwald, S. L. (2015). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 137(42), 13407–13410.
- Larsen, C. H., & Anderson, K. W. (2010). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 43(3), 420–430.
- Wu, X., & Organ, M. G. (2017). Condition Optimization for Buchwald-Hartwig Reactions.
- ACS GCI Pharmaceutical Roundtable. (2021).
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- The Organic Chemistry Tutor. (2021, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Heravi, M. M., Zadsirjan, V., & Heydari, M. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Current Organic Synthesis, 15(6), 833-840.
- Nelson, D. J. (2019). Detailed Comparison of Ni vs.
- Hartwig, J. F. (2008). The Role of the Base in Buchwald-Hartwig Amination.
- Ma, R., & Ma, D. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. European Journal of Medicinal Chemistry, 127, 434-446.
- Feringa, B. L., & Minnaard, A. J. (2018). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- Knochel, P. (2012). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Organic Letters, 14(14), 3680-3683.
- Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Journal of Medicinal Chemistry, 54(10), 3451-3479.
- Li, J. J. (2006). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. In Palladium in Heterocyclic Chemistry (pp. 223-256). Elsevier.
- Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(1), 183-259.
- Li, J. J. (2006). Palladium in Quinoline Synthesis. In Palladium in Heterocyclic Chemistry (pp. 1-28). Elsevier.
- Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78.
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- Al-Masum, M., & Kumar, D. (2010). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Journal of Organometallic Chemistry, 695(10-11), 1436-1440.
- Denmark, S. E., Smith, R. C., Chang, W.-T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118.
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A Comparative Guide to the Structure-Activity Relationship of (6-Bromoquinolin-3-yl)methanol Derivatives as Potential Kinase Inhibitors
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets.[1] Its rigid, bicyclic aromatic structure provides a robust framework for orienting functional groups in three-dimensional space, making it an ideal starting point for the design of potent and selective therapeutic agents.[2] In recent decades, quinoline derivatives have gained significant prominence as inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for drug development.[4] Several FDA-approved kinase inhibitors, such as Bosutinib and Lapatinib, feature a quinoline or related quinazoline core, underscoring the clinical relevance of this scaffold.[1][5][6]
This guide focuses on a specific, synthetically versatile subset: derivatives of (6-Bromoquinolin-3-yl)methanol . We will conduct an in-depth analysis of its structure-activity relationship (SAR), exploring how targeted chemical modifications to this core structure can modulate biological activity. By synthesizing data from studies on related bromoquinoline and quinoline-based inhibitors, we will provide a comparative framework for researchers engaged in the design of novel anticancer agents.[7][8] The central hypothesis is that this scaffold serves as an excellent foundation for developing inhibitors that target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[6][9]
The Core Scaffold: Deconstructing this compound
The therapeutic potential of any derivative begins with the intrinsic properties of its core structure. The this compound scaffold can be dissected into three key components, each contributing to its pharmacological profile.
-
The Quinoline Core : This bicyclic heteroaromatic system serves as the primary anchoring element. The nitrogen atom at position 1 can act as a hydrogen bond acceptor, a crucial interaction for binding within the hinge region of many kinase ATP-binding sites. The planar nature of the ring system facilitates favorable π-stacking interactions with aromatic amino acid residues in the target protein.
-
The 6-Bromo Substituent : The placement of a halogen, specifically bromine, at the C6 position is a deliberate design choice. Halogens can significantly enhance binding affinity through the formation of halogen bonds—a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the protein. Furthermore, the bromo group is lipophilic, which can improve membrane permeability and cellular uptake. Studies on brominated quinolines have consistently demonstrated potent antiproliferative activity against various cancer cell lines.[8][10]
-
The 3-Methanol Group (-CH₂OH) : This substituent is a critical "handle" for synthetic elaboration. As a flexible, single-carbon linker terminating in a hydroxyl group, it can serve as both a hydrogen bond donor and acceptor. Its position at C3 directs it towards the solvent-exposed region of a typical kinase binding cleft, making it an ideal point for introducing further substitutions to enhance potency, modulate selectivity, and improve pharmacokinetic properties without disrupting the core binding interactions.
Comparative Structure-Activity Relationship (SAR) Analysis
The systematic modification of a lead compound is fundamental to drug discovery, allowing for the optimization of its biological activity.[11] Based on established principles from related quinoline kinase inhibitors, we can construct a comparative SAR analysis for derivatives of this compound.
Modifications at the 3-Methanol Position
This position is key for fine-tuning the molecule's interaction with the target protein and improving its drug-like properties. The following table summarizes the predicted impact of common modifications.
| Derivative Class | Modification (R-group) | Predicted Activity | Causality & Rationale |
| Parent Alcohol | -CH₂OH | Baseline | The hydroxyl group provides a key hydrogen bonding point (donor/acceptor). |
| Ethers | -CH₂-O-CH₃ | Improved | The ether oxygen maintains H-bond acceptor capability. The small alkyl group can probe nearby hydrophobic pockets, potentially increasing van der Waals interactions. |
| Aromatic Ethers | -CH₂-O-Ph | Variable | Activity is highly dependent on the specific topology of the target's binding site. The phenyl ring can introduce beneficial π-stacking interactions or cause steric hindrance. |
| Amines | -CH₂-NH-R | Significantly Improved | The amine group is a strong hydrogen bond donor. At physiological pH, it can be protonated (-NH₂⁺-R), enabling a powerful ionic interaction (salt bridge) with an acidic residue (e.g., Aspartate) in the binding pocket. |
| Amides | -CH₂-NH-C(O)-R | Improved | Amides introduce additional hydrogen bond donors (N-H) and acceptors (C=O), increasing the potential for specific interactions. The 'R' group can be varied to further explore the binding site. |
Importance of the 6-Bromo Substituent
The identity of the substituent at the C6 position is critical for maintaining the core binding affinity.
| Derivative | Modification | Predicted Activity | Causality & Rationale |
| Parent | 6-Bromo | High | Bromine is an excellent halogen bond donor with a favorable size and electronic profile for interacting with backbone carbonyls in the kinase hinge region. |
| Alternative Halogens | 6-Chloro | Moderate | Chlorine is a weaker halogen bond donor than bromine, potentially leading to a slight reduction in binding affinity. |
| 6-Fluoro | Lower | Fluorine is a poor halogen bond donor and its high electronegativity significantly alters the electronic properties of the quinoline ring. | |
| De-halogenated | 6-Hydrogen | Significantly Lower | The complete removal of the halogen eliminates the crucial halogen bond, leading to a substantial loss of potency. |
Proposed Biological Target and Mechanism of Action: EGFR Kinase
Numerous studies have identified quinoline derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][9] The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its hyperactivation is a common driver in many cancers, including non-small-cell lung cancer.[9] We hypothesize that this compound derivatives act by competitively inhibiting ATP binding to the EGFR kinase domain, thereby blocking downstream signaling and suppressing tumor growth.
Caption: Proposed inhibition of the EGFR signaling pathway by a this compound derivative.
Key Experimental Protocols
To ensure scientific integrity, the data supporting any SAR study must be derived from robust and reproducible experimental methods.[11] Below are self-validating protocols for the synthesis and biological evaluation of the described derivatives.
Protocol: Synthesis of a Representative Ether Derivative
This protocol describes a standard Williamson ether synthesis to modify the 3-methanol group.
Objective: To synthesize (6-bromoquinolin-3-yl)methoxymethylbenzene.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).
-
Deprotonation: Dissolve the starting material in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add NaH (1.2 eq) portion-wise over 10 minutes. Causality: NaH is a strong base that deprotonates the primary alcohol to form a more nucleophilic alkoxide.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise. Causality: The alkoxide performs an Sₙ2 reaction with the electrophilic benzyl bromide to form the ether linkage.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol: In Vitro EGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a derivative against EGFR.
Materials:
-
Recombinant human EGFR enzyme
-
Test compound stock solution (in DMSO)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in kinase assay buffer. Include a positive control (e.g., Gefitinib) and a negative control (DMSO vehicle).
-
Reaction Setup: To the wells of a 384-well plate, add:
-
Test compound dilution
-
EGFR enzyme and substrate mixture
-
-
Initiation: Start the kinase reaction by adding a solution of ATP. Causality: The inhibitor will compete with ATP for binding to the EGFR active site.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Overall Experimental Workflow
The following diagram outlines the logical flow from chemical synthesis to biological validation.
Caption: A typical workflow for the design, synthesis, and evaluation of novel kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The structure-activity relationship analysis indicates that:
-
The quinoline core and the 6-bromo substituent are critical for establishing high-affinity binding to the target, likely through hydrogen and halogen bonds within the kinase hinge region.
-
The 3-methanol position is the primary site for synthetic modification, allowing for the introduction of various functional groups to probe the binding pocket, enhance potency, and optimize drug-like properties. Derivatization to amines and amides appears to be a particularly fruitful strategy.
Future research should focus on synthesizing a diverse library of derivatives with modifications at the C3 position to build a quantitative SAR (QSAR) model.[12][13] This model can then be used to computationally predict the activity of new compounds, accelerating the discovery of candidates with superior potency and selectivity profiles.[11] Subsequent evaluation in cellular and eventually in vivo models will be essential to validate these findings and progress the most promising compounds toward clinical development.
References
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Okten, S., Cakmak, O., Tekin, S., & Koprulu, T. K. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery. [Online]. Available: [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Online]. Available: [Link]
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Kamath, C., et al. (2023). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. Heterocyclic Letters, 13(3), 477-488. [Online]. Available: [Link]
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Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. (2025). Zeitschrift für Naturforschung C. [Online]. Available: [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Molecules. [Online]. Available: [Link]
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Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. (n.d.). National Institutes of Health. [Online]. Available: [Link]
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Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF. (2025). ResearchGate. [Online]. Available: [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. [Online]. Available: [Link]
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Okten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. DSpace Repository. [Online]. Available: [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. [Online]. Available: [Link]
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Review on recent development of quinoline for anticancer activities. (n.d.). Heliyon. [Online]. Available: [Link]
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6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. [Online]. Available: [Link]
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Natural Compounds and Their Small Molecule Derivatives as PI3-Kinase Inhibitors against Cancer. (2025). Current Bioactive Compounds. [Online]. Available: [Link]
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Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). MDPI. [Online]. Available: [Link]
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Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI. [Online]. Available: [Link]
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Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025). TÜBİTAK Academic Journals. [Online]. Available: [Link]
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Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (n.d.). Frontiers. [Online]. Available: [Link]
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Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Future Medicinal Chemistry. [Online]. Available: [Link]
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Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer. (n.d.). BOWEN University Institutional Repository. [Online]. Available: [Link]
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Biological Activities of Quinoline Derivatives. (2025). ResearchGate. [Online]. Available: [Link]
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3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). ProQuest. [Online]. Available: [Link]
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Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Online]. Available: [Link]
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Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. (n.d.). Pendidikan Kimia. [Online]. Available: [Link]
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Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. (2024). PubMed. [Online]. Available: [Link]
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A Comparative Guide to the In Vitro Efficacy of (6-Bromoquinolin-3-yl)methanol Analogues as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] This guide provides a comparative analysis of the in vitro efficacy of analogues of (6-bromoquinolin-3-yl)methanol, focusing on their potential as antiproliferative agents. While direct comparative data for a comprehensive series of this compound analogues is emergent, this guide leverages available data from structurally related quinolinone derivatives to provide insights into potential structure-activity relationships and mechanisms of action.
The Quinoline Scaffold: A Versatile Pharmacophore in Oncology
Quinoline derivatives have demonstrated significant potential in anticancer drug development through various mechanisms of action. These include the inhibition of topoisomerase I and II, proteasome inhibition, and disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] The substitution pattern on the quinoline ring system plays a crucial role in defining the biological activity and target specificity of these molecules.
Comparative In Vitro Cytotoxicity of Structurally Related Quinolinone Analogues
To illustrate the potential for structure-activity relationship (SAR) studies within this class of compounds, we present data on a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. These compounds, while not direct analogues of this compound, share the core quinoline structure and provide valuable insights into how substitutions can modulate cytotoxic activity. The in vitro cytotoxicity of these analogues was evaluated against the human promyelocytic leukemia (HL-60) and breast adenocarcinoma (MCF-7) cell lines using the MTT assay.[2]
| Compound | R¹ | R² | R³ | R⁴ | IC₅₀ (µM) vs. HL-60[2] | IC₅₀ (µM) vs. MCF-7[2] |
| 5a | H | H | Phenyl | Et | 0.34 ± 0.03 | 2.74 ± 0.07 |
| 5b | H | H | Phenyl | i-Pr | 0.29 ± 0.02 | 0.83 ± 0.02 |
| 5c | H | H | Phenyl | Phenyl | 1.36 ± 0.13 | 2.25 ± 0.20 |
| 5e | H | H | 4-Chlorophenyl | Et | 0.37 ± 0.05 | 1.61 ± 0.07 |
| 5f | H | H | 4-Chlorophenyl | i-Pr | 0.23 ± 0.01 | 0.86 ± 0.02 |
| 5i | OMe | OMe | 4-Methylphenyl | Et | 0.37 ± 0.02 | 1.01 ± 0.05 |
| 5j | OMe | OMe | 4-Methylphenyl | i-Pr | 0.43 ± 0.02 | 1.44 ± 0.07 |
| 5m | Cl | H | 4-Methylphenyl | Et | 1.75 ± 0.03 | 3.48 ± 0.42 |
| 5n | Cl | H | 4-Methylphenyl | i-Pr | 0.67 ± 0.01 | 1.65 ± 0.05 |
| 5q | Br | H | 4-Methylphenyl | Et | 0.61 ± 0.04 | 1.83 ± 0.15 |
| 5r | Br | H | 4-Methylphenyl | i-Pr | 0.19 ± 0.03 | 0.83 ± 0.02 |
| Carboplatin | - | - | - | - | 3.80 ± 0.45 | 2.90 ± 0.10 |
Analysis of Structure-Activity Relationships (SAR):
The data in the table suggests that the nature of the substituents at various positions on the quinolinone ring significantly influences cytotoxic activity. For instance, analogues with an isopropyl (i-Pr) group at the R⁴ position (e.g., 5b , 5f , 5n , 5r ) generally exhibit higher potency against both cell lines compared to those with an ethyl (Et) or phenyl group. Furthermore, the presence of a bromine atom at the R¹ position (e.g., 5r ) appears to enhance cytotoxicity, particularly against the HL-60 cell line.[2] These observations underscore the importance of systematic structural modifications in optimizing the anticancer efficacy of quinoline-based compounds.
Potential Mechanisms of Action
The anticancer activity of quinoline derivatives is often attributed to their interaction with key cellular targets involved in cell proliferation and survival. Two prominent mechanisms are the inhibition of tubulin polymerization and the modulation of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle.[3][4] Disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin and preventing the formation of microtubules.[3][5]
Caption: Inhibition of tubulin polymerization by quinoline analogues.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and survival.[6] Overexpression or mutation of EGFR is common in many human cancers, making it an attractive therapeutic target.[4] Some quinoline derivatives have been shown to inhibit EGFR, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells.[6]
Caption: Inhibition of the EGFR signaling pathway by quinoline analogues.
Experimental Protocols
A reliable and reproducible method for assessing the in vitro efficacy of novel compounds is crucial for drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol: MTT Assay for Antiproliferative Activity
This protocol is a standard procedure for evaluating the cytotoxic effects of compounds on adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HL-60)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
This compound analogues or other test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Caption: Experimental workflow for the MTT assay.
Conclusion
This compound and its analogues represent a promising class of compounds for the development of novel anticancer agents. The broader family of quinoline derivatives has demonstrated significant in vitro efficacy against a range of cancer cell lines, operating through clinically relevant mechanisms such as the inhibition of tubulin polymerization and EGFR signaling. The structure-activity relationship data from related quinolinone compounds highlights the potential for optimizing the cytotoxic potency of this scaffold through targeted chemical modifications. The provided experimental protocol for the MTT assay offers a robust and validated method for screening and comparing the in vitro efficacy of newly synthesized analogues, facilitating the identification of lead candidates for further preclinical development.
References
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (n.d.).
- Investigating biological activity spectrum for novel quinoline analogues. (2007). Bioorganic & Medicinal Chemistry.
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). RSC Publishing.
- Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. (2025).
- Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. (n.d.). MDPI.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
